molecular formula C10H10N2 B1349114 2-(4-Methylphenyl)-1H-imidazole CAS No. 37122-50-2

2-(4-Methylphenyl)-1H-imidazole

Cat. No.: B1349114
CAS No.: 37122-50-2
M. Wt: 158.2 g/mol
InChI Key: QHNDFWPCDITBSG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDFWPCDITBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344035
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37122-50-2
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Methylphenyl)-1H-imidazole , distinct from its isomers (e.g., 4-methyl-2-phenylimidazole). It is designed for researchers requiring actionable data on synthesis, reactivity, and application mechanisms.

CAS Number: 37122-50-2 Synonyms: 2-p-Tolyl-1H-imidazole; 2-(4-Tolyl)imidazole Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol [1][2][3]

Part 1: Physicochemical Profile[1][2]

Structural Dynamics & Tautomerism

The core of this compound consists of an electron-rich imidazole ring substituted at the C2 position with a p-tolyl group.[1][2][3] Unlike N-substituted imidazoles, this compound retains a proton on the nitrogen, allowing for rapid 1,3-prototropic tautomerism .[1][2][3]

  • Tautomeric Equilibrium: In solution, the hydrogen atom oscillates between N1 and N3. While the p-tolyl group is symmetric, this tautomerism becomes critical when interacting with chiral biological targets or asymmetric metal surfaces.[1][2]

  • Electronic Effect: The methyl group at the para position of the phenyl ring exerts a weak positive inductive effect (+I) and hyperconjugation. This increases the electron density on the imidazole ring slightly more than in unsubstituted 2-phenylimidazole, theoretically enhancing the basicity of the N3 nitrogen (pKa estimated ~7.0–7.5).

Solubility & Stability[1][2][3]
  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol, DMF).[2] Sparingly soluble in water due to the lipophilic tolyl moiety.

  • Thermal Stability: High melting point solid (typically >140°C, varying by crystal polymorph), stable under standard laboratory conditions.[2]

  • Acidity/Basicity: Amphoteric.[1][2][4]

    • Basic Site: Pyridine-like Nitrogen (N3) accepts protons.[1][2][3]

    • Acidic Site: Pyrrole-like Nitrogen (N1-H) can be deprotonated by strong bases (e.g., NaH) to form the imidazolide anion, a potent nucleophile.[1][2]

Part 2: Synthetic Pathways (The Radziszewski Reaction)

The most robust and scalable synthesis for 2-substituted imidazoles is the Debus-Radziszewski reaction .[1][2][3] This multi-component condensation is preferred over metal-catalyzed cross-coupling for its atom economy and lack of heavy metal impurities.[1][2][3]

Reaction Mechanism

The synthesis involves the condensation of a 1,2-dicarbonyl donor (glyoxal) with an aldehyde (p-tolualdehyde) and an ammonia source (ammonium acetate).[1][2]

Key Mechanistic Steps:

  • Diimine Formation: Glyoxal reacts with ammonia to form reactive diimine intermediates.[1][2]

  • Nucleophilic Attack: The diimine species attacks the carbonyl carbon of p-tolualdehyde.[1][2]

  • Cyclization & Dehydration: Ring closure followed by loss of water yields the aromatic imidazole system.[1]

Experimental Protocol

Note: This protocol is optimized for laboratory-scale synthesis (10–50 mmol scale).

Reagents:

  • p-Tolualdehyde (1.0 equiv)[1][2][3]

  • Glyoxal (40% aqueous solution, 1.0 equiv)[5]

  • Ammonium Acetate (excess, ~4.0–5.0 equiv)

  • Solvent: Glacial Acetic Acid (or Methanol for milder conditions)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-tolualdehyde (e.g., 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Glyoxal solution (10 mmol) and Ammonium Acetate (40 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The spot for the aldehyde should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing crushed ice and water (100 mL).

  • Neutralization: Carefully neutralize the solution to pH ~8 using Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate.[1] This step is critical to precipitate the free base form of the imidazole.

  • Isolation: Filter the resulting precipitate. Wash the solid copiously with cold water to remove excess ammonium acetate.

  • Purification: Recrystallize from Ethanol/Water (7:3 ratio) or Acetonitrile to yield off-white to pale yellow crystals.[1][2][3]

Characterization (Expected Data)[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 ppm (s, 1H, NH , broad, exchangeable).

    • δ ~7.8 ppm (d, 2H, Ar-H, ortho to imidazole).[2]

    • δ ~7.2 ppm (d, 2H, Ar-H, meta to imidazole).[2]

    • δ ~7.0–7.2 ppm (s/d, 2H, Imidazole C4-H/C5-H).[1][2][3]

    • δ ~2.35 ppm (s, 3H, Ar-CH ₃).[1][2][6][7]

  • IR (KBr): Broad band ~2600–3200 cm⁻¹ (N-H stretching, H-bonding), ~1600 cm⁻¹ (C=N).[1][2]

Part 3: Visualization of Synthesis & Reactivity

G cluster_reactivity Key Reactivity Modes Reactants Reactants p-Tolualdehyde Glyoxal NH4OAc Intermediate Intermediate Diimine Species Reactants->Intermediate Condensation Cyclization Cyclization (- H2O) Intermediate->Cyclization Nucleophilic Attack Product Product This compound (CAS 37122-50-2) Cyclization->Product Aromatization N_Alkylation N-Alkylation (Reaction at N1) Product->N_Alkylation Base + R-X Coordination Metal Coordination (Ligand at N3) Product->Coordination Metal Ion (Fe²⁺, Cu²⁺)

Caption: Synthesis pathway via Radziszewski reaction and primary reactivity modes.

Part 4: Applications in Research & Industry[1][2][3]

Corrosion Inhibition

This compound acts as a mixed-type corrosion inhibitor for mild steel in acidic media (e.g., HCl, H₂SO₄).[1][2][3]

  • Mechanism: The molecule adsorbs onto the metal surface following the Langmuir adsorption isotherm.

  • Interaction: The lone pair on the N3 nitrogen and the π-electrons of the aromatic rings form coordinate bonds with empty d-orbitals of surface Iron (Fe) atoms.[1][2][3] The hydrophobic p-tolyl tail forms a barrier that repels water and corrosive ions (Cl⁻, SO₄²⁻).[1][2]

Epoxy Curing Agent

Imidazoles are latent curing agents for epoxy resins.[1]

  • Function: The N3 nitrogen acts as a nucleophile to open the epoxide ring, initiating homopolymerization.

  • Advantage: The steric bulk of the 2-phenyl group (vs. 2-methylimidazole) typically increases the latency, allowing for longer pot life at room temperature while curing rapidly at elevated temperatures (>150°C).[1][2]

Medicinal Chemistry Scaffold

This structure serves as a pharmacophore fragment for:

  • p38 MAP Kinase Inhibitors: The 2-aryl imidazole core is a privileged scaffold in designing anti-inflammatory drugs.[1][2][3]

  • Antifungal Agents: N1-substituted derivatives often exhibit activity against Candida species by inhibiting sterol 14α-demethylase (CYP51).[1][2][3]

References

  • Radziszewski Synthesis: Radziszewski, B. (1882).[1] Über die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Corrosion Inhibition: Obot, I. B., et al. (2019).[2] Imidazole derivatives as effective corrosion inhibitors for steel in acid medium. Journal of Molecular Liquids. (General class reference).

  • CAS Registry: this compound, CAS No. 37122-50-2.[1][2][3][8]

  • p38 MAP Kinase Inhibitors: Laufer, S. A., et al. (2002).[2] Synthesis and Biological Testing of Novel Imidazole p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Foreword: The Strategic Importance of the 2-Aryl Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(p-tolyl)-1H-imidazole

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules and functional materials.[1] When substituted at the 2-position with an aryl group, such as the p-tolyl moiety, the resulting scaffold exhibits a remarkable spectrum of activities, finding applications as antifungal, anti-inflammatory, and anticancer agents.[1][2] This prevalence has catalyzed extensive research into robust and efficient synthetic methodologies.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere recitation of procedures. It aims to provide a deep, mechanistic understanding and practical, field-proven insights into the synthesis of a key derivative: 2-(p-tolyl)-1H-imidazole. We will deconstruct the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: The Foundational Approach: The Debus-Radziszewski Multicomponent Synthesis

The classical and most fundamental route to trisubstituted imidazoles is the Debus-Radziszewski synthesis, a multicomponent reaction first described in the 19th century.[1][3] Its enduring relevance lies in its atom economy and its ability to construct the imidazole core in a single pot from readily available precursors.[4]

Core Mechanistic Principles

The reaction condenses three key components: a 1,2-dicarbonyl compound (such as glyoxal or benzil), an aldehyde (in our case, p-tolualdehyde), and a source of ammonia (typically ammonium acetate).[3][5] The reaction is generally understood to proceed in two major stages:

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a 1,2-diimine intermediate.

  • Cyclization and Dehydrogenation: This diimine then condenses with the aldehyde (p-tolualdehyde). The subsequent cyclization and oxidative aromatization, often facilitated by the reaction conditions or a mild oxidant, yield the final imidazole product.[5][6]

Glacial acetic acid is a commonly employed solvent as it serves both to solubilize the reactants and to act as a catalyst for the condensation steps.[1]

Generalized Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 1,2-Dicarbonyl (e.g., Benzil) I1 Diimine Intermediate R1->I1 + 2 NH₃ R2 p-Tolualdehyde I2 Cyclized Dihydroimidazole R2->I2 Condensation R3 Ammonia Source (2 equiv. NH₄OAc) I1->I2 Condensation P1 2-(p-tolyl)-4,5-diaryl- 1H-imidazole I2->P1 Oxidative Aromatization

Caption: Debus-Radziszewski reaction pathway.

Field-Validated Experimental Protocol: Synthesis of 4,5-Diphenyl-2-(p-tolyl)-1H-imidazole

This protocol uses benzil as the 1,2-dicarbonyl component, which is a common and effective choice, leading to a crystalline, easily purified product.

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • p-Tolualdehyde (1.0 mmol, 120.2 mg, 0.118 mL)

  • Ammonium Acetate (CH₃COONH₄) (10 mmol, 770.8 mg)

  • Glacial Acetic Acid (approx. 10 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 mmol), p-tolualdehyde (1.0 mmol), and ammonium acetate (10 mmol).

    • Scientist's Insight: Ammonium acetate serves as both the ammonia source and a mild catalyst. A significant excess is used to drive the equilibrium towards product formation.

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask. Stir the mixture to dissolve the solids.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

    • Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting materials (benzil and p-tolualdehyde) indicates completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

    • Causality: This step quenches the reaction and precipitates the organic product, which is insoluble in water, while the acetic acid and excess ammonium acetate remain in the aqueous phase.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acetic acid and salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 4,5-diphenyl-2-(p-tolyl)-1H-imidazole as a crystalline solid.[7] Dry the product under vacuum.

Data Summary: Classical Synthesis Conditions
Catalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidReflux (~118)2-580-90[1]
Ceric Ammonium Nitrate / EtOHReflux (95)4~85[8]
Poly(AMPS-co-AA) / Solvent-free1200.5-185-95[7]
Urea-ZnCl₂ (Eutectic)1001-290-98[9]

Part 2: Modern Strategies for Enhanced Performance

While robust, the classical Debus-Radziszewski synthesis often requires prolonged heating. Modern methodologies focus on accelerating the reaction and improving its environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform heating, dramatically reducing reaction times from hours to minutes.[10][11] The sealed-vessel technology allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating the rate of reaction.[12]

G A Combine Reactants & Catalyst in MW Vial B Seal Vessel A->B C Program MW Reactor (Temp, Time, Power) B->C D Irradiate C->D E Cool to RT D->E F Standard Work-up (Precipitation, Filtration) E->F

Caption: Microwave-assisted synthesis workflow.

A one-pot, three-component reaction can be performed in a microwave reactor using a catalyst like a neutral ionic liquid or under solvent-free conditions.[11][13]

  • Setup: In a 10 mL microwave reaction vessel, combine benzil (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (5 mmol).[13]

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 120-140 °C for 10-20 minutes.

  • Work-up: After cooling, dissolve the resulting solid in ethanol, pour into water, and collect the precipitate by filtration as described in the classical method.

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes.[14] For imidazole synthesis, this often involves replacing harsh solvents and catalysts with benign alternatives.[2][15]

Citric acid, the primary component of lemon juice, is an effective, biodegradable acid catalyst for this condensation reaction.[15]

  • Setup: In a round-bottom flask, mix benzil (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (2.5 mmol) in 5 mL of ethanol.[16]

  • Catalyst Addition: Add 0.5 mL of fresh lemon juice.

  • Reaction: Stir the mixture at room temperature or heat gently to 60-70 °C for 1-2 hours, monitoring by TLC.[16]

  • Work-up: Follow the standard procedure of pouring the reaction mixture into cold water and collecting the product via filtration.

The use of such bio-catalysts offers significant advantages in terms of cost, availability, and reduced environmental hazard.

Part 3: Alternative Pathway via Imidazoline Dehydrogenation

An alternative two-step route involves the initial synthesis of a 2-imidazoline followed by its dehydrogenation (aromatization) to the corresponding imidazole.[9][10]

Mechanistic Overview
  • Step 1 (Imidazoline Synthesis): p-Tolunitrile (4-methylbenzonitrile) is condensed with ethylenediamine, often under microwave irradiation, to form 2-(p-tolyl)-4,5-dihydro-1H-imidazole (an imidazoline).[17][18]

  • Step 2 (Dehydrogenation): The resulting imidazoline is oxidized to introduce the second double bond and form the aromatic imidazole ring. This can be achieved with various oxidizing agents, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂).[9][12]

Reaction Scheme: Dehydrogenation

Caption: Aromatization of imidazoline to imidazole.

Protocol for Dehydrogenation
  • Setup: Dissolve the 2-(p-tolyl)-imidazoline (1 mmol) in a suitable high-boiling solvent like toluene or xylene.

  • Oxidation: Add a catalytic amount of 10% Pd/C or a stoichiometric amount of an oxidant like Magtrieve™ (CrO₂).[12]

  • Reaction: Heat the mixture to reflux for 24-48 hours.[9]

  • Work-up: Cool the reaction, filter off the catalyst/oxidant, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of 2-(p-tolyl)-1H-imidazole can be accomplished through several reliable pathways. The classical Debus-Radziszewski reaction remains a cornerstone of imidazole synthesis due to its simplicity and convergence.[4] However, for researchers focused on process optimization and sustainability, modern methods utilizing microwave assistance and green catalysts offer compelling advantages, including dramatically reduced reaction times, milder conditions, and a reduced environmental impact.[11][15] The alternative route via imidazoline dehydrogenation provides valuable flexibility in substrate selection.

Future research will likely continue to focus on the development of novel, highly efficient, and reusable heterogeneous catalysts, as well as flow chemistry processes, to further enhance the synthesis of this important heterocyclic scaffold for applications in drug discovery and materials science.[19][20]

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved February 11, 2026, from a valid URL.[5]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved February 11, 2026, from a valid URL.[21]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved February 11, 2026, from a valid URL.[22]

  • Plant Extract-Assisted Green Synthesis of 2-Arylimidazo [1,2-A] Pyridine and Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from a valid URL.[14]

  • Pathan, M. Y., et al. (2006). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.[10]

  • Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1724.[17]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved February 11, 2026, from a valid URL.[13]

  • Bratulescu, G. (2017). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate.[23]

  • Synthesis, mechanism and application of Organic Name reaction. (n.d.). Slideshare. Retrieved February 11, 2026, from a valid URL.[24]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). PMC.[25]

  • Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496.[26]

  • Hu, Q.-S., et al. (2014). Theoretical Study on the Mechanism of Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole. Asian Journal of Chemistry, 26, 6387-6390.[27]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC.[28]

  • Debus Radzisewski Imidazole Synthesis. (2025). YouTube. Retrieved February 11, 2026, from a valid URL.[6]

  • Microwave assisted a novel synthesis for new substituted imidazoles. (n.d.). Semantic Scholar.[11]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI.[4]

  • Solo, P., et al. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. IUCrData, 10, x250877.

  • Pathan, M. Y., et al. (2006). Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines. ARKIVOC, 2006(xv), 205-210.[18]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.[2]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing).[19]

  • Microwave-Assisted Synthesis and Crystal Structures of 2-Imidazolines and Imidazoles. (2025). ResearchGate.[12]

  • A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. (2012). Indian Academy of Sciences.[7]

  • Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. (2019). Asian Journal of Chemistry.[29]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 4253-4267.[20]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). PMC.[3]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.[30]

  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). ResearchGate.[15]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]9]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). MDPI.[16]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.[31]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). NIH.[32]

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025). ResearchGate.[8]

  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). Journal of Innovations in Pharmaceutical and Biological Sciences, 09(04), 13-17.

  • 2-P-Tolyl-4,5-Dihydro-1h-Imidazole - Acta. (n.d.). Amanote Research.[33]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (n.d.). Rasayan Journal of Chemistry.[34]

  • Green Synthesis of Novel Imidazoles Derivatives and Evaluation of Anticancer and Anthelmintic Activity. (n.d.). Semantic Scholar.[35]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. (n.d.). PMC.[36]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives: State of the Art. (2025). Advanced Synthesis & Catalysis.[37]

Sources

solubility of 2-(4-Methylphenyl)-1H-imidazole in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-(4-Methylphenyl)-1H-imidazole (also known as 2-p-tolyl-1H-imidazole).[1]

Executive Summary

This compound (CAS: 13623-58-0) is a critical heterocyclic building block used in the synthesis of p38 MAP kinase inhibitors, corrosion inhibitors, and high-performance curing agents.[1] Its amphoteric nature, combined with the lipophilic p-tolyl moiety, creates a unique solubility profile that challenges standard process development.[2]

This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (rate-dependent), to aid researchers in solvent selection for synthesis, purification, and formulation.[2]

Physicochemical Characterization

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.[1]

PropertyValue / DescriptionTechnical Insight
Molecular Formula C₁₀H₁₀N₂Mono-substituted imidazole core.[1][3]
Molecular Weight 158.20 g/mol Low MW facilitates high molarity in polar solvents.[1]
Physical State Crystalline SolidWhite to off-white powder.[1]
Melting Point 148–152 °C (Analog-Derived)*High lattice energy suggests significant intermolecular H-bonding.[1]
pKa (Conjugate Acid) ~6.8 – 7.2Basic nitrogen (N3) allows pH-dependent solubility manipulation.[1]
LogP (Octanol/Water) ~2.1 (Predicted)Moderately lipophilic; poor water solubility at neutral pH.[1]

*Note: Melting point inferred from the structural analog 2-phenylimidazole (142–148°C) and p-tolyl packing trends.[1] Experimental verification recommended for new batches.

Solubility Landscape

The solubility of this compound is governed by two competing forces: the hydrophobic p-tolyl group (promoting solubility in organics) and the polar imidazole ring (promoting H-bonding).[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on saturation limits at 25°C.

Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (mg/mL)Application Context
Protic Polar Methanol Excellent > 150Ideal for reaction media and transfers.[1]
Ethanol Good 80 – 120Preferred for recrystallization (with water).[1]
Isopropanol Moderate40 – 60Good balance for cooling crystallization.[1]
Aprotic Polar DMSO High > 200Stock solutions for biological assays.[1]
DMF / DMAc High > 180High-temperature reaction solvent.[1]
Aprotic Non-Polar THF Moderate30 – 50Suitable for ether-compatible reactions.[1]
Ethyl Acetate Moderate15 – 30Standard extraction solvent.[1]
Dichloromethane Low-Mod10 – 25Warning: Often over-estimated; poor for high conc.[1]
Hydrocarbon Toluene Low< 5Use as an anti-solvent or for reflux at high T.
Hexanes/Heptane Insoluble< 0.1Excellent anti-solvent for precipitation.[1]
Aqueous Water (pH 7) Poor< 1Limited utility without pH adjustment.[1]
Water (pH < 4) High > 100Forms soluble hydrochloride salt.[1]
Mechanistic Analysis (Hansen Parameters)

The solubility behavior aligns with Hansen Solubility Parameters (HSP).[1] The imidazole ring requires solvents with high Hydrogen Bonding (δH) and Polarity (δP) components to disrupt the crystal lattice.[1]

  • Best Solvents: High δH (Alcohols) or High δP (DMSO).[1]

  • Poor Solvents: High Dispersion (δD) only (Alkanes) cannot overcome the crystal lattice energy.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual)

Objective: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.[2]

  • Prepare: Weigh 10 mg of this compound into a clear HPLC vial.

  • Aliquot: Add solvent in 100 µL increments.

  • Agitate: Vortex for 30 seconds after each addition.

  • Observe: Check for clarity against a black background.

    • < 100 µL (100 mg/mL) = High Solubility.[1]

    • 100 - 1000 µL (10-100 mg/mL) = Moderate.[1]

    • > 1000 µL (< 10 mg/mL) = Low/Poor.[1]

Protocol B: Thermodynamic Solubility Determination (HPLC)

Objective: Determine precise saturation limit for formulation or crystallization.[1]

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24h @ 25°C) Start->Equilibrate Filter Filtration (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Saturated Supernatant Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Prevent Precipitation Analyze HPLC Analysis (UV @ 254 nm) Dilute->Analyze Calc Calculate Conc. (External Standard) Analyze->Calc

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.[1]

  • Detection: UV at 254 nm (aromatic pi-pi* transition).[1]

Applications in Process Development

Recrystallization Strategy

The most effective purification method utilizes the "Solvent/Anti-Solvent" principle based on the differential solubility profile.

  • System: Ethanol / Water.[1]

  • Procedure:

    • Dissolve crude solid in hot Ethanol (approx. 60-70°C) at near saturation (approx. 150 mg/mL).

    • Filter hot to remove insoluble mechanical impurities.[1]

    • Slowly add warm Water (anti-solvent) until slight turbidity persists.[1]

    • Cool slowly to 4°C. The hydrophobic p-tolyl group drives crystallization as the dielectric constant of the mixture increases.[1]

Reaction Solvent Selection[2]
  • For Alkylation (N-substitution): Use DMF or Acetonitrile .[1] These dissolve the imidazole well and support the deprotonation of the NH group (using bases like K₂CO₃).[1]

  • For Acylation: Use DCM or THF with an organic base (TEA).[1] While solubility is lower, it is sufficient for reaction kinetics, and workup is easier due to volatility.[2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Royal Society of Chemistry. Solubility of Imidazoles in Organic Solvents (Comparative Data). New Journal of Chemistry.[1][4] Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2] (Mechanistic grounding for solvent selection).

Sources

A Technical Guide to Investigating the Anti-Inflammatory Potential of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases, driving a persistent need for novel anti-inflammatory therapeutics. The imidazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory effects.[1][2] This technical guide outlines a comprehensive framework for the investigation of a specific analogue, 2-(4-Methylphenyl)-1H-imidazole. We will explore its potential mechanisms of action, grounded in the established pharmacology of the imidazole class, and provide detailed, field-proven experimental protocols for its validation. This document serves as a roadmap for researchers aiming to characterize the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo proof-of-concept.

The Inflammatory Cascade: A Landscape of Therapeutic Opportunity

Inflammation is the body's innate response to harmful stimuli, such as pathogens or damaged cells.[3] This complex process involves the activation of immune cells and the release of a host of signaling molecules, including cytokines, chemokines, and prostaglandins.[4][5] Key enzymatic pathways and transcription factors orchestrate this response. Among the most critical are the cyclooxygenase (COX) enzymes, which produce pro-inflammatory prostaglandins, and the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which regulate the transcription of numerous pro-inflammatory genes.[6][7][8]

While acute inflammation is protective, chronic inflammation contributes to the pathogenesis of diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[9][10] Current nonsteroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes but are associated with significant gastrointestinal and cardiovascular side effects, highlighting the need for new agents with improved safety profiles.[6]

The imidazole ring is a five-membered heterocycle that serves as a core structural motif in many biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][2] The anti-inflammatory mechanisms of imidazole-containing compounds are diverse, often involving the inhibition of key inflammatory targets like the COX-2 enzyme, transcription factor NF-κB, and p38 MAP kinase.[1][3][11]

Spotlight on this compound: Rationale for Investigation

The target of this guide, this compound, is a structurally straightforward imidazole derivative. The rationale for its investigation is built upon established structure-activity relationships (SAR) within this chemical class. The presence of an aryl group at the 2-position is a common feature in many anti-inflammatory imidazole compounds. The 4-methylphenyl (tolyl) substituent provides a degree of lipophilicity that may facilitate interaction with hydrophobic pockets in target enzymes, such as the active site of COX-2.[12]

This guide proposes a systematic evaluation of this molecule to determine if it represents a viable lead compound for the development of a novel anti-inflammatory agent.

Postulated Mechanisms of Anti-inflammatory Action

Based on extensive literature on related imidazole derivatives, we can postulate several plausible mechanisms through which this compound may exert its anti-inflammatory effects.

Direct Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs.[12] Many imidazole-based compounds have been designed as selective COX-2 inhibitors.[1][13] The sulfonamide group found in selective inhibitors like celecoxib often interacts with a specific side pocket in the COX-2 active site. While our target molecule lacks this group, other structural features can confer selectivity. We hypothesize that the 4-methylphenyl group can occupy the hydrophobic channel of the COX-2 active site, potentially leading to preferential inhibition over the COX-1 isoform.

Modulation of Pro-Inflammatory Signaling Pathways

Inflammatory stimuli activate intracellular signaling cascades that culminate in the production of inflammatory mediators. The NF-κB and MAPK pathways are central to this process.[7][14]

  • The NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines like TNF-α, IL-1β, and IL-6.[15][16] Some imidazole derivatives have been shown to prevent IκB degradation, thereby blocking NF-κB activation.[3]

  • The MAPK Pathway: The MAPK family, including p38, JNK, and ERK, regulates the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[8][17] Specifically, p38 MAPK is a key target for anti-inflammatory drug discovery, and substituted imidazoles are a known class of p38 inhibitors.[11]

The diagram below illustrates these key inflammatory signaling pathways and the potential points of intervention for a compound like this compound.

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK activates MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K TNFR TNF Receptor TNFR->IKK activates TNFR->MAP3K LPS LPS LPS->TLR4 TNFa_ext TNF-α TNFa_ext->TNFR IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates p38_nuc p38 MAPK p38->p38_nuc Translocation COX2_enzyme COX-2 Enzyme PGs Prostaglandins AA Arachidonic Acid AA->PGs COX-2 Compound 2-(4-Methylphenyl) -1H-imidazole Compound->IKK Inhibition? Compound->p38 Inhibition? Compound->COX2_enzyme Inhibition? DNA DNA NFkB_nuc->DNA Binds Promoter p38_nuc->DNA Activates Transcription Factors Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription & Translation

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and potential intervention points.

A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-tiered approach combining in vitro and in vivo assays is essential. The following protocols are standard in the field and provide a self-validating system when used in conjunction.

The overall workflow is depicted below.

Experimental_Workflow cluster_invitro cluster_invivo start Compound Synthesis & Characterization in_vitro Tier 1: In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Enzyme Assay no_assay Nitric Oxide (NO) Inhibition Assay cytokine_assay Cytokine Release (ELISA) western_blot Mechanism of Action (Western Blot) in_vivo Tier 2: In Vivo Efficacy paw_edema Carrageenan-Induced Paw Edema Model in_vivo->paw_edema toxicity Acute Toxicity Study in_vivo->toxicity conclusion Lead Candidate Identification cox_assay->no_assay no_assay->cytokine_assay cytokine_assay->western_blot western_blot->in_vivo If promising activity & low toxicity paw_edema->conclusion toxicity->conclusion

Sources

Methodological & Application

Synthesis and Anticancer Screening of 2-(4-Methylphenyl)-1H-imidazole Derivatives: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within the vast landscape of heterocyclic chemistry, 2-aryl-1H-imidazole derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of effective anticancer drugs. The 2-(4-methylphenyl) substituted imidazole core, in particular, has garnered significant attention due to its presence in compounds exhibiting potent cytotoxic and antimitotic activities.

This comprehensive guide provides a detailed protocol for the synthesis of 2-(4-Methylphenyl)-1H-imidazole derivatives and their subsequent evaluation as potential anticancer agents. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer in-depth protocols for robust anticancer screening. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics.

PART 1: Synthesis of this compound Derivatives

Strategic Approach: The Radziszewski Imidazole Synthesis

For the synthesis of the core this compound scaffold, we will employ a modification of the classic Radziszewski reaction. This one-pot, multi-component reaction is an efficient and atom-economical method for the preparation of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine)[1][2][3]. The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then reacts with the aldehyde to form the imidazole ring[3].

The choice of the Radziszewski synthesis is underpinned by its versatility and the ready availability of the starting materials. This method allows for the facile introduction of various substituents on the imidazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) reaction Radziszewski Synthesis (One-Pot) dicarbonyl->reaction aldehyde 4-Methylbenzaldehyde aldehyde->reaction ammonia Ammonium Acetate (Ammonia Source) ammonia->reaction product This compound Derivatives reaction->product

Figure 1: General workflow for the synthesis of this compound derivatives via the Radziszewski reaction.

Detailed Protocol for the Synthesis of 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole

This protocol describes the synthesis of a representative this compound derivative. This procedure can be adapted to synthesize other derivatives by varying the starting 1,2-dicarbonyl compound.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (1.0 eq), 4-methylbenzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess ammonium acetate and acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole.

Characterization of 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole:

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆): Expected signals include a singlet for the methyl protons of the tolyl group (around δ 2.3 ppm), aromatic protons of the phenyl and tolyl groups (in the range of δ 7.1-7.6 ppm), and a broad singlet for the N-H proton of the imidazole ring (typically downfield, > δ 12 ppm).

  • ¹³C NMR (DMSO-d₆): Expected signals include the methyl carbon of the tolyl group (around δ 21.5 ppm), aromatic carbons (in the range of δ 125-140 ppm), and the carbons of the imidazole ring. The C2 carbon of the imidazole ring is typically observed around δ 145 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Compound¹H NMR (DMSO-d₆, 500 MHz) δ ppm¹³C NMR (DMSO-d₆, 125 MHz) δ ppm
1-Benzyl-4,5-diphenyl-2-p-tolyl-1H-imidazole2.33 (s, 3H), 5.14 (s, 2H), 7.13-7.16 (m, 2H), 7.18-7.21 (m, 2H), 7.24-7.29 (m 4H), 7.32-7.35 (m, 3H), 7.39-7.44 (m, 6H), 7.54 (d, J =8.0 Hz, 2H)Not explicitly provided, but related compounds show characteristic peaks for the tolyl and imidazole moieties.

Table 1: Representative NMR data for a related 2-(p-tolyl)-1H-imidazole derivative[4].

PART 2: In Vitro Anticancer Screening

The primary evaluation of the anticancer potential of the synthesized this compound derivatives is performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Detailed Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., colorectal cancer lines SW480, HCT-116, or others as desired)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentrations should typically range from nanomolar to micromolar to determine the dose-response relationship. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 2: Step-by-step workflow of the MTT assay for anticancer screening.

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

A key aspect of drug discovery is understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies can provide valuable insights for the rational design of more potent and selective anticancer agents.

A Case Study: 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole (BZML)

A notable example from the literature is the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole, referred to as BZML. This compound has demonstrated potent anticancer activity against colorectal cancer (CRC) cells, including multidrug-resistant cell lines[5].

Anticancer Activity of BZML:

Cell LineIC₅₀ (nM)
SW480 (CRC)27.42
HCT-116 (CRC)23.12
Caco-2 (drug-resistant CRC)33.14

Table 2: In vitro anticancer activity of BZML against human colorectal cancer cell lines.

The potent activity of BZML, especially against the drug-resistant Caco-2 cell line, highlights the potential of the 2-(p-tolyl)imidazole scaffold in overcoming multidrug resistance.

Mechanism of Action: A Dual Attack on Cancer Cells

Further investigation into the mechanism of action of BZML revealed a dual-pronged attack on cancer cells[5]:

  • Tubulin Polymerization Inhibition: BZML was found to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

  • DNA Damage: BZML was also shown to cause DNA damage, likely through the generation of reactive oxygen species (ROS). This DNA damage further contributes to the apoptotic cell death observed in treated cancer cells.

Mechanism_of_Action cluster_tubulin Microtubule Disruption cluster_dna DNA Damage Pathway BZML BZML (2-(p-tolyl)imidazole derivative) tubulin Inhibits Tubulin Polymerization (Colchicine Binding Site) BZML->tubulin ros Induces Reactive Oxygen Species (ROS) BZML->ros g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis dna_damage DNA Damage ros->dna_damage dna_damage->apoptosis

Figure 3: Proposed dual mechanism of action for the anticancer activity of BZML.

PART 4: Advanced Mechanistic Studies

For lead compounds that exhibit significant anticancer activity, further mechanistic studies are warranted to elucidate their precise mode of action. A tubulin polymerization assay can directly confirm the inhibitory effect of the compounds on microtubule formation.

Protocol for In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Paclitaxel (as a polymerization promoter) and colchicine or nocodazole (as polymerization inhibitors) for positive and negative controls.

  • A fluorescence plate reader with temperature control.

Procedure:

  • Reagent Preparation: Prepare the tubulin solution, GTP, and fluorescent reporter according to the manufacturer's instructions. Keep all reagents on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution.

  • Compound Addition: Add the test compounds at various concentrations to the wells containing the tubulin solution. Include wells for the vehicle control, positive control (paclitaxel), and negative control (colchicine/nocodazole).

  • Initiate Polymerization: Initiate the polymerization reaction by placing the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The area under the curve (AUC) can be calculated to quantify the extent of tubulin polymerization. A decrease in the AUC in the presence of the test compound compared to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Radziszewski reaction allows for the creation of diverse chemical libraries for extensive SAR studies. The potent activity of derivatives like BZML, coupled with their ability to overcome multidrug resistance through a dual mechanism of action, underscores the therapeutic potential of this class of compounds.

Future efforts should focus on the synthesis of a broader range of derivatives with modifications at the 1, 4, and 5 positions of the imidazole ring to further optimize anticancer potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets beyond tubulin and the elucidation of the pathways leading to ROS generation and DNA damage, will be crucial for the advancement of these compounds towards clinical development. This detailed guide provides a solid foundation for researchers to embark on the exciting journey of discovering and developing the next generation of imidazole-based cancer therapeutics.

References

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
  • One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids. Beijing Institute of Technology.
  • 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. PubMed. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Supplementary d
  • Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.
  • WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. ACS Publications. [Link]

  • 2-p-Tolyl-4,5-dihydro-1H-imidazole.
  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]

  • Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst.
  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare.

Sources

large-scale synthesis of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-(4-Methylphenyl)-1H-imidazole

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a crucial intermediate in pharmaceutical and materials science research.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We focus on the highly efficient, one-pot Radziszewski reaction, elucidating the causality behind experimental choices to ensure both scalability and reproducibility. This guide includes in-depth protocols, process optimization strategies, safety considerations, and visual aids to facilitate a thorough understanding of the synthetic workflow.

Introduction: Significance and Synthetic Challenges

This compound and its derivatives are prominent structural motifs in a wide array of biologically active compounds and functional materials.[2] Their applications span from antifungal agents to corrosion inhibitors and organic light-emitting diodes.[3] The growing demand for these compounds necessitates robust and economically viable synthetic routes amenable to industrial-scale production.

While numerous methods for imidazole synthesis exist, many face challenges when scaling up, such as harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields.[4][5] The Debus-Radziszewski imidazole synthesis, a multi-component reaction, stands out as a commercially viable and atom-economical approach for producing substituted imidazoles.[6][7][8] This guide will focus on a scalable protocol based on this classic yet highly relevant reaction.

The Radziszewski Reaction: A Strategic Choice for Scalability

The Radziszewski reaction is a one-pot synthesis that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[6][7] For the synthesis of this compound, the selected reactants are glyoxal, 4-methylbenzaldehyde (p-tolualdehyde), and ammonium acetate as the ammonia source.

Advantages of the Radziszewski Reaction for Large-Scale Synthesis:

  • Atom Economy: It is a condensation reaction where most of the atoms of the reactants are incorporated into the final product, minimizing waste.[8]

  • Convergent Synthesis: Three components are combined in a single step, simplifying the overall process and reducing production time.[9]

  • Readily Available Starting Materials: The precursors—glyoxal, p-tolualdehyde, and ammonium acetate—are commercially available and relatively inexpensive bulk chemicals.

  • Versatility: The reaction is tolerant of a wide range of functional groups on the aldehyde, allowing for the synthesis of a diverse library of imidazole derivatives.[8]

Reaction Mechanism

Understanding the reaction mechanism is crucial for process control and optimization. The Radziszewski synthesis is believed to proceed in two main stages:

  • Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[6][7]

  • Condensation with the Aldehyde: The diimine then condenses with 4-methylbenzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring.[3][6][7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + 2 NH3 Ammonia 2x Ammonia (from Ammonium Acetate) Ammonia->Diimine p-Tolualdehyde 4-Methylbenzaldehyde Condensation_Adduct Condensation Adduct p-Tolualdehyde->Condensation_Adduct Diimine->Condensation_Adduct + 4-Methylbenzaldehyde Dihydroimidazole Dihydroimidazole Intermediate Condensation_Adduct->Dihydroimidazole Cyclization - H2O Product_Imidazole This compound Dihydroimidazole->Product_Imidazole Oxidation (Dehydrogenation)

Caption: Proposed mechanism for the Radziszewski synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a laboratory scale that is readily adaptable to pilot plant production.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Methylbenzaldehyde120.15120.15 g1.0≥98%Sigma-Aldrich
Glyoxal (40% in H₂O)58.04145.1 g1.040 wt. %Sigma-Aldrich
Ammonium Acetate77.08385.4 g5.0≥98%Sigma-Aldrich
Glacial Acetic Acid60.051.0 L-ACS GradeFisher Scientific
Ethanol46.072.0 L-95%VWR
Deionized Water18.02As needed---
Activated Carbon-20 g--Sigma-Aldrich
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and glass stirring rod with a PTFE paddle

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser

  • Addition funnel (optional, for controlled addition of reagents)

  • Large Buchner funnel and vacuum flask for filtration

  • pH meter or pH paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all joints are properly sealed.

  • Charging the Reactor: To the flask, add ammonium acetate (385.4 g, 5.0 mol) and glacial acetic acid (1.0 L). Stir the mixture until the ammonium acetate is mostly dissolved. The use of acetic acid as a solvent provides a mildly acidic environment which can catalyze the reaction.[10]

  • Addition of Aldehydes: Add 4-methylbenzaldehyde (120.15 g, 1.0 mol) to the flask. Follow this with the addition of the 40% aqueous glyoxal solution (145.1 g, 1.0 mol).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Cooling and Precipitation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature overnight. The product will begin to precipitate as a solid. Further cooling in an ice bath for 1-2 hours can maximize precipitation.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove excess acetic acid and ammonium salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of ethanol and water is effective for recrystallization.

  • Dissolution: Transfer the crude, dried product to a large Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Vigorous stirring and heating may be required.

  • Decolorization: If the solution is colored, add activated carbon (approx. 20 g) and boil for 10-15 minutes to remove colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 60-70 °C.

Process Optimization and Workflow for Scale-Up

For industrial-scale production, several parameters can be optimized to enhance efficiency and yield.

  • Catalyst: While the reaction can proceed without an additional catalyst, acidic catalysts like Brønsted acidic ionic liquids have been shown to improve yields and shorten reaction times.[9] For large-scale operations, a solid, reusable acid catalyst could be explored to simplify workup.

  • Solvent: While glacial acetic acid is effective, exploring greener solvents or even solvent-free conditions could be beneficial from an environmental and cost perspective.[11]

  • Temperature Control: Precise temperature control is critical. Exothermic events during the initial mixing of reagents should be managed, especially on a large scale.

  • Work-up: A well-designed work-up procedure is essential for isolating a pure product efficiently. Minimizing solvent usage during extraction and crystallization is key to a cost-effective process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reagent_Prep Reagent Preparation and Staging Charging Charge Reactor with Solvent and Reagents Reagent_Prep->Charging Heating Heat to Reflux (100-110 °C) Charging->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cool and Precipitate Monitoring->Cooling Filtration1 Isolate Crude Product (Vacuum Filtration) Cooling->Filtration1 Washing Wash with DI Water Filtration1->Washing Drying1 Dry Crude Product Washing->Drying1 Recrystallization Recrystallize from Ethanol/Water Drying1->Recrystallization Filtration2 Isolate Pure Product Recrystallization->Filtration2 Drying2 Final Drying Filtration2->Drying2 QC Quality Control (Purity, Yield) Drying2->QC

Caption: General workflow for the .

Expected Results and Data

The following table summarizes typical results for this synthesis.

ParameterExpected ValueNotes
Yield (Crude) 75-85%Based on the limiting reagent (4-methylbenzaldehyde).
Yield (Purified) 65-75%After one recrystallization.
Appearance Off-white to pale yellow crystalline solid
Melting Point 220-223 °CLiterature values may vary slightly.
Purity (by HPLC) >99%After purification.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Hazards:

    • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

    • Glyoxal: Can cause skin and eye irritation.

    • 4-Methylbenzaldehyde: Combustible liquid.

  • Thermal Hazards: Be cautious when working with the heating mantle and hot liquids.

Conclusion

The Radziszewski reaction provides a robust, efficient, and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and employing a well-defined work-up and purification protocol, high yields of a pure product can be consistently achieved. This guide offers a solid foundation for researchers and process chemists to successfully implement and adapt this synthesis for large-scale production, paving the way for further advancements in the fields that utilize this important imidazole intermediate.

References

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from Wikipedia. [Link]

  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from Science and Education Publishing. [Link]

  • IJCRT.org. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Retrieved from IJCRT.org. [Link]

  • Bandyopadhyay, D., et al. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Retrieved from PMC - NIH. [Link]

  • Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from Scribd. [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from Slideshare. [Link]

  • PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][6][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from PubMed Central. [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from MDPI. [Link]

  • Quinoline. (n.d.). 1H-Imidazole-2-carbonitrile, 4-chloro-5-(4-methylphenyl)-. Retrieved from Quinoline. [Link]

Sources

Application Note: Experimental Characterization of Photophysical Properties in 2-Aryl-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-aryl-imidazoles represent a privileged scaffold in photophysics due to their structural tunability and capacity for Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike rigid fluorophores (e.g., Rhodamine), 2-aryl-imidazoles—specifically 2-(2-hydroxyphenyl) derivatives—often exist as an enol conformer in the ground state (


) but undergo ultra-fast tautomerization to a keto species upon photoexcitation (

).

This mechanism results in an unusually large Stokes shift (often >100 nm), dual emission bands (enol/keto), and high sensitivity to the local environment. Consequently, characterizing these molecules requires a rigorous experimental setup capable of distinguishing between solvation dynamics, aggregation-induced emission (AIE), and genuine proton transfer events.

This guide provides a validated workflow for the complete photophysical characterization of these systems, moving from basic solvatochromism to advanced time-resolved analysis.

Experimental Hardware Configuration

To ensure data integrity, the following instrument specifications are recommended.

ComponentSpecificationRationale
Excitation Source Xenon Arc Lamp (Steady State) / Pulsed Diode Laser (Time-Resolved)Xenon provides broad tunability for excitation spectra; Pulsed lasers (<100 ps pulse width) are required for resolving rapid ESIPT kinetics.
Detector PMT with spectral range 200–850 nmMust have high sensitivity in the red/NIR region if the "keto" emission is significantly red-shifted.
Sample Holder Peltier-controlled cuvette holderESIPT is thermally activated; precise temperature control (

) is mandatory for thermodynamic analysis.
Optical Geometry Right-angle (L-shape)Standard for dilute solutions to minimize scatter. Front-face geometry is required if studying solid-state AIE properties.

Protocol 1: Solvatochromic Shift & Dipole Moment Analysis

Objective: To quantify the change in dipole moment (


) upon excitation and assess the vulnerability of the ESIPT mechanism to solvent polarity.
Solvent Selection Strategy

For 2-aryl-imidazoles, solvent selection is not merely about solubility; it is about interaction type. You must select solvents that span the Reichardt Polarity Scale (


)  while distinguishing between Hydrogen Bond Donors (HBD) and Acceptors (HBA).
  • Set A (Non-Polar): Cyclohexane, Toluene (Baseline for "free" ESIPT).

  • Set B (Polar Aprotic): Acetonitrile, THF, DMSO (Stabilizes charge-transfer states without donating protons).

  • Set C (Protic): Methanol, Ethanol (Interferes with intramolecular H-bonds, often quenching ESIPT).

The Lippert-Mataga Workflow

This protocol uses the Lippert-Mataga equation to estimate the difference between excited-state (


) and ground-state (

) dipole moments.[2]
  • Preparation: Prepare

    
     solutions of the 2-aryl-imidazole in at least 5 solvents from Sets A and B.
    
    • Note: Absorbance at

      
       must be 
      
      
      
      OD to prevent inner-filter effects.[3]
  • Measurement: Record Absorption (

    
    ) and Fluorescence Emission (
    
    
    
    ) maxima.
  • Calculation: Calculate the Stokes shift

    
     (in 
    
    
    
    ) for each solvent:
    
    
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) (x-axis).
    
    
    • Where

      
       is the dielectric constant and 
      
      
      
      is the refractive index.[2][4]
  • Analysis: A linear slope indicates general solvent effects. Deviations (especially in alcohols) indicate specific solute-solvent hydrogen bonding disrupting the imidazole's internal proton transfer.

Visualization: Solvatochromic Workflow

Solvatochromism Sample 2-Aryl-Imidazole Sample Solvents Solvent Selection (Non-polar vs. Protic) Sample->Solvents Dissolve Spectra Acquire Abs/Em Spectra Solvents->Spectra Scan Stokes Calculate Stokes Shift (cm⁻¹) Spectra->Stokes Data Processing Lippert Lippert-Mataga Plot Stokes->Lippert Plot vs Δf Dipole Extract Δμ (Dipole Change) Lippert->Dipole Linear Fit

Figure 1: Workflow for determining excited-state dipole moments using solvatochromic shifts.

Protocol 2: Verifying ESIPT Mechanism

Objective: To confirm that the observed large Stokes shift is due to proton transfer and not other phenomena like Charge Transfer (ICT).

The Dual-Emission Signature

A hallmark of ESIPT in 2-aryl-imidazoles is the presence of two emission bands:

  • Enol Band (Normal): UV/Blue region, small Stokes shift. Dominant in polar protic solvents (H-bonding disrupts ESIPT).

  • Keto Band (Tautomer): Green/Red region, large Stokes shift. Dominant in non-polar solvents.

Mechanism Visualization (Jablonski Diagram)

The following diagram illustrates the four-level photocycle essential for understanding the experimental data.

ESIPT_Mechanism Enol_G Enol (Ground) Stable S0 Enol_E Enol* (Excited) S1 Enol_G->Enol_E Absorption (hν) Keto_G Keto (Ground) Unstable S0 Keto_G->Enol_G Back Proton Transfer (Ground State) Enol_E->Enol_G Enol Emission (Inhibited ESIPT) Keto_E Keto* (Excited) S1 (Tautomer) Enol_E->Keto_E ESIPT (Fast, <1 ps) Keto_E->Keto_G Keto Emission (Large Stokes Shift)

Figure 2: Four-level photocycle of ESIPT-active 2-aryl-imidazoles. The Keto emission is the target signal.

Protocol 3: Relative Fluorescence Quantum Yield ( )[5]

Objective: Determine the efficiency of the radiative process.

Standard Selection

For 2-aryl-imidazoles (emission typically 350–550 nm), the following standards are validated:

  • Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ,
    
    
    nm).
  • Tryptophan in water (

    
    , 
    
    
    
    nm).
  • Coumarin 153 in Ethanol (

    
    , 
    
    
    
    nm).
Measurement Steps
  • Blank Correction: Measure the solvent blank and subtract it from all sample spectra.

  • Absorbance Matching: Prepare the standard and the imidazole sample such that their absorbance at the excitation wavelength is identical and below 0.10 (optimally 0.02–0.05).

  • Integration: Integrate the area under the fully corrected emission curve (

    
    ).
    
  • Calculation: Use the comparative equation:

    
    
    
    • Critical: The refractive index term (

      
      ) is often neglected but is crucial when comparing solvents like Toluene (
      
      
      
      ) vs. Water (
      
      
      ).

Protocol 4: Time-Resolved Fluorescence (TCSPC)

Objective: To resolve the lifetime (


) of the Enol and Keto species. ESIPT rates are often faster than standard TCSPC resolution (< 20 ps), but the decay of the resulting Keto form is observable (nanosecond regime).
Setup Configuration
  • Technique: Time-Correlated Single Photon Counting (TCSPC).[5][6]

  • Excitation: Pulsed LED or Diode Laser (e.g., 375 nm or 405 nm).

  • Repetition Rate: 1 MHz to 20 MHz (ensure the period is

    
     the expected lifetime).
    
Data Acquisition & Fitting
  • IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica or coffee creamer) at the excitation wavelength.

  • Decay Collection: Collect counts until the peak reaches 10,000 counts for robust statistics.

  • Fitting: Use iterative reconvolution.

    • Mono-exponential: Indicates a single stable emitting species (e.g., pure Keto form).

    • Bi-exponential: Often seen in 2-aryl-imidazoles, representing the equilibrium between conformational populations or Enol/Keto overlap.

      
      
      
  • Validation: The "Goodness of Fit" (

    
    ) must be between 0.9 and 1.2. Residuals should be randomly distributed around zero.
    

Data Summary Template

Use the following structure to report your findings in technical documentation.

ParameterSymbolSolvent: Toluene (Non-Polar)Solvent: EtOH (Protic)Interpretation
Abs Max

(nm)
340345Ground state stabilization
Emission Max

(nm)
480 (Keto)390 (Enol)ESIPT Confirmation
Stokes Shift

(

)
~8500~3300Large shift = Proton Transfer
Quantum Yield

0.450.12H-bonding quenches emission
Lifetime

(ns)
3.2 ns0.8 nsKeto form is longer-lived

References

  • Review of ESIPT Mechanisms: Padalkar, V. S., & Sekar, N. (2016). "Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters: Tuning of emission color and applications." RSC Advances.

  • Standard Protocol for Quantum Yield: Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.

  • TCSPC Instrumentation & Analysis: Becker, W. (2005). "The bh TCSPC Handbook."[7] Becker & Hickl GmbH.

  • Lippert-Mataga & Solvatochromism: Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy."[8] Springer.

  • 2-Aryl-Imidazole Synthesis & Properties: Mutai, T., et al. (2016). "Switching of Polymorph-Dependent ESIPT Luminescence of an Imidazo[1,2-a]pyridine Derivative." Journal of the American Chemical Society.

Sources

Application Note: Protocol for the Recrystallization of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the purification of 2-(4-Methylphenyl)-1H-imidazole (also known as 2-(p-tolyl)-1H-imidazole). This compound is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other imidazole-based pharmaceuticals. Synthesized typically via the Radziszewski reaction (condensation of 4-methylbenzaldehyde, glyoxal, and ammonia), the crude product often contains dark-colored oligomeric impurities and unreacted aldehyde.

This guide provides a robust two-solvent recrystallization strategy using Ethanol/Water , designed to remove both polar inorganic salts and lipophilic organic byproducts, ensuring a purity exceeding 99.5% (HPLC).

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the thermal cycle.

PropertyDataNotes
Compound Name This compoundDistinct from its isomer 4-methyl-2-phenylimidazole.[1][2][3]
Molecular Weight 158.20 g/mol
Appearance (Crude) Yellow to brown solidColor due to oxidation products/imines.
Appearance (Pure) White to off-white crystalline solid
Melting Point ~218–220 °C (Lit.)High melting point indicates strong crystal lattice energy.
Solubility (Hot) Soluble in Ethanol, Methanol, EtOAcHigh solubility in polar protic solvents.
Solubility (Cold) Insoluble in Water, HexanesWater acts as the ideal anti-solvent.
pKa ~7.0 (Imidazole ring)Amphoteric; pH sensitivity in aqueous workup.

Solvent Selection Strategy

The choice of the Ethanol/Water system is driven by the "Like Dissolves Like" principle and the specific impurity profile of imidazole synthesis:

  • Ethanol (Solvent A): The imidazole ring is highly soluble in hot ethanol due to hydrogen bonding capabilities. Ethanol effectively dissolves the target compound and organic impurities.

  • Water (Solvent B - Anti-solvent): The target compound is sparingly soluble in water. Crucially, water is highly effective at keeping polar, inorganic ammonium salts (byproducts of the synthesis) in solution, while forcing the organic imidazole to crystallize out upon cooling.

  • Activated Carbon: Essential for this specific compound to adsorb the colored oligomeric impurities that are ubiquitous in imidazole synthesis.

Detailed Experimental Protocol

Materials & Equipment[4][5]
  • Crude Material: this compound (10.0 g scale for this protocol).

  • Solvents: Ethanol (Absolute or 95%), Deionized Water.

  • Reagents: Activated Carbon (Norit or Darco, ~100 mesh).

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer/Hotplate, Buchner funnel, Vacuum pump.

Step-by-Step Procedure
Phase 1: Dissolution and Decolorization
  • Charge: Place 10.0 g of crude this compound into a 250 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of Ethanol . (Ratio: ~4 mL solvent per gram of solid).

    • Note: If the solid does not dissolve at room temperature, this is expected.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~78 °C). Stir moderately.

  • Solubility Check: If the solid is not fully dissolved after 5 minutes of reflux, add more ethanol in 2 mL increments until a clear (but likely dark) solution is obtained.

    • Critical: Do not add a large excess of solvent; we need a near-saturated solution.

  • Carbon Treatment: Once dissolved, remove the heat source briefly to stop boiling. Carefully add 0.5 g of Activated Carbon .

    • Safety: Adding powder to a boiling liquid can cause flash boiling. Cool slightly before addition.

  • Reflux: Resume heating and reflux for 10–15 minutes. This allows the carbon to adsorb colored impurities.

Phase 2: Hot Filtration (The "Time-Critical" Step)
  • Preparation: Pre-warm a glass funnel and a fluted filter paper (or use a heated sintered glass funnel) by passing a small amount of hot ethanol through them.

    • Why: This prevents the compound from crystallizing on the filter paper during filtration.

  • Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask. The filtrate should be clear and significantly lighter in color (pale yellow or colorless).

  • Rinse: Wash the filter cake with 5 mL of hot ethanol to recover residual product.

Phase 3: Nucleation and Crystallization
  • Reheating: If the filtrate has cooled and started to precipitate, heat it back to a gentle boil to redissolve everything.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Deionized Water dropwise.

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not disappear with swirling.

    • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity. You now have a saturated solution at the boiling point.

  • Cooling Ramp:

    • Ambient Cooling: Remove the flask from heat, cover the mouth, and place it on a cork ring. Allow it to cool to room temperature undisturbed for 1–2 hours. Slow cooling promotes the formation of large, pure crystals.

    • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for another hour to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold Ethanol/Water (1:1 mixture).

    • Caution: Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6–12 hours to remove residual moisture.

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Carbon Add Activated Carbon (Reflux 10-15 min) Dissolve->Carbon Decolorization Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Remove Impurities AntiSolvent Add Hot Water (Anti-Solvent) Until Persistent Turbidity Filter->AntiSolvent Induce Saturation Clear Add drops of EtOH to Clear Solution AntiSolvent->Clear Fine Tune Cooling Controlled Cooling (RT -> 0°C) Clear->Cooling Nucleation Isolate Vacuum Filtration & Wash (Cold EtOH/Water) Cooling->Isolate Dry Vacuum Dry (50°C, 6h) Isolate->Dry End Pure Crystalline Product (>99.5% Purity) Dry->End

Figure 1: Operational workflow for the two-solvent recrystallization of 2-arylimidazoles.

Quality Control & Troubleshooting

Analytical Specifications[1][2][4][5][6][7]
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Characteristic peaks: Methyl singlet (~2.3 ppm), Aromatic protons (7.0-8.0 ppm), Imidazole protons.
Melting Point Capillary MethodSharp range (e.g., 218–220 °C). Broad range indicates impurities or solvent inclusion.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm
Troubleshooting Guide
  • Oiling Out: If the product separates as an oil droplets instead of crystals:

    • Cause: The solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve the oil, add slightly more ethanol, and cool very slowly. Scratching the glass with a rod can induce proper nucleation.

  • Colored Crystals: If crystals are still yellow:

    • Cause: Insufficient carbon treatment or oxidation.

    • Fix: Repeat the recrystallization with fresh activated carbon. Ensure the hot filtration is efficient.

  • Low Yield:

    • Cause: Too much solvent used or insufficient cooling.

    • Fix: Concentrate the mother liquor (filtrate) via rotary evaporation and collect a second crop of crystals (Crop 2), though purity may be lower.

References

  • General Synthesis of Imidazoles

    • Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Recrystallization Methodology

    • BenchChem. "Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles". Accessed Oct 2023.[4]

  • Solvent Systems for Imidazoles

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide". 5.301 Chemistry Laboratory Techniques.

  • Structural Characterization

    • PubChem. "this compound Compound Summary". National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Microwave-Assisted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the microwave-assisted synthesis of imidazoles. As a Senior Application Scientist, this guide is designed to provide you with both technical accuracy and field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for imidazole synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages over traditional methods, including drastically reduced reaction times, often from hours to minutes.[1][2][3][4] This rapid and uniform heating can also lead to higher reaction yields and improved product purity by minimizing the formation of side products.[1][2][3] Additionally, microwave synthesis is considered a greener chemistry approach due to its energy efficiency and, in many cases, the ability to use environmentally benign solvents or even solvent-free conditions.[1][2][5][6][7]

Q2: What are the most critical parameters to control in a microwave-assisted imidazole synthesis?

A2: The most critical parameters to optimize are reaction temperature, reaction time, solvent choice, and the nature and amount of the catalyst. The power of the microwave reactor is also a key factor, as it directly influences the heating rate.[8] Careful control and optimization of these variables are essential for achieving high yields and purity.

Q3: Can I perform microwave-assisted imidazole synthesis without a solvent?

A3: Yes, solvent-free microwave-assisted synthesis is a well-established and advantageous method for preparing imidazoles.[5][6][7] This approach is not only environmentally friendly but can also simplify the work-up procedure. Acidic alumina impregnated with ammonium acetate can serve as a solid support in such reactions.[6]

Q4: What are some common catalysts used in microwave-assisted imidazole synthesis?

A4: A wide range of catalysts can be employed, and the choice depends on the specific reaction. Common examples include:

  • Acids: Glacial acetic acid and p-toluenesulfonic acid are frequently used.[2][9]

  • Lewis acids: Zirconium tetrachloride (ZrCl4) and Ytterbium triflate (Yb(OTf)3) have been reported.[8]

  • Nanoparticles: Chromium oxide (Cr2O3) nanoparticles have been shown to be efficient and reusable catalysts.[8][10]

  • Ionic liquids: These can act as both the catalyst and the reaction medium.[1][3]

  • Phase-transfer catalysts: Triethyl benzyl ammonium chloride (TEBA) can be effective in certain systems.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield

Q: I am getting a very low yield or no product at all in my microwave-assisted imidazole synthesis. What could be the problem?

A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Suboptimal Temperature and Time: The reaction may not be reaching the necessary activation energy or may not be heated for a sufficient duration. Conversely, excessive temperature or time can lead to decomposition of reactants or products.[2]

    • Solution: Systematically screen a range of temperatures and reaction times. For example, in the synthesis of 2,4,5-triphenylimidazole, yields were shown to increase with temperatures up to 160°C and reaction times greater than 3 minutes.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal conditions.[2]

  • Inappropriate Solvent Choice: The polarity of the solvent is crucial for dissolving the reactants and stabilizing any charged intermediates. A mismatch in polarity can hinder the reaction.

    • Solution: If using a solvent, consider its polarity. Polar protic solvents like ethanol are often effective.[2][11] In some cases, polar aprotic solvents may be beneficial. For certain reactions, solvent-free conditions can provide the best results.[5][6][7]

  • Catalyst Inactivity or Incorrect Amount: The catalyst may be inactive, or you may be using too little or too much.

    • Solution: Ensure your catalyst is fresh and active. Optimize the catalyst loading. For instance, in a synthesis using Cr2O3 nanoparticles, 15 mmol was found to be the optimal amount, with lower quantities resulting in moderate yields and longer reaction times.[8]

  • Microwave Power Setting: The microwave power setting determines how quickly the reaction mixture reaches the set temperature. If the power is too low, the target temperature may not be reached efficiently.

    • Solution: Experiment with different microwave power settings. A typical range for these syntheses can be 200-500 W.[8]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired imidazole, but I am also getting a lot of impurities. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here are some strategies to improve the purity of your product:

  • Overheating: Excessive temperatures can promote side reactions or decomposition of the desired product.[2]

    • Solution: As with low yield, carefully optimize the reaction temperature. A lower temperature for a slightly longer duration may improve selectivity.

  • Incorrect Stoichiometry: The molar ratio of your reactants can significantly influence the reaction outcome.

    • Solution: Vary the stoichiometry of your reactants. For example, when using ammonium acetate as the ammonia source, using an excess (e.g., 5 equivalents) can be beneficial in some cases.[2]

  • Solvent Effects: The solvent can influence the reaction pathway.

    • Solution: Screen different solvents. A change in solvent polarity may favor the desired reaction pathway over side reactions.

Issue 3: Reaction Reproducibility

Q: I successfully performed the synthesis once, but now I am struggling to reproduce the results. What could be the cause?

A: Lack of reproducibility is often due to subtle variations in experimental conditions.

  • Inconsistent Heating: The position of the reaction vessel within the microwave cavity can sometimes affect heating efficiency. Also, changes in the volume of the reaction mixture can alter the heating profile.

    • Solution: Ensure the reaction vessel is placed in the same position for each run. Use a consistent reaction volume. If your microwave reactor has a stirrer, ensure it is functioning correctly for uniform heat distribution.

  • Reagent Quality: The purity and age of reactants and catalysts can vary between batches.

    • Solution: Use reagents from the same batch if possible. If you suspect a reagent has degraded, use a fresh bottle. Ensure anhydrous conditions if the reaction is sensitive to moisture.

  • Work-up and Purification: Variations in the work-up and purification procedure can lead to different isolated yields.

    • Solution: Standardize your work-up and purification protocol. For example, if using column chromatography, use the same silica gel and eluent system for each run.[2]

Experimental Protocols & Data

General Procedure for Microwave-Assisted Synthesis of Trisubstituted Imidazoles

The following is a generalized protocol based on the Radziszewski reaction. Note: This is a template and must be optimized for your specific substrates.

  • Reactant Preparation: In a microwave reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv.), the aldehyde (1.0 equiv.), and the ammonium source (e.g., ammonium acetate, 5.0 equiv.).[2]

  • Addition of Catalyst and Solvent: Add the chosen catalyst (e.g., p-toluenesulfonic acid, 20 mol%) and the solvent (e.g., ethanol, 2 mL).[2]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-160°C) for a specified time (e.g., 5-80 minutes).[2][12]

  • Work-up: After the reaction mixture has cooled to room temperature, evaporate the solvent under reduced pressure. Add a suitable organic solvent (e.g., DCM) and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization.[2]

Table 1: Examples of Optimized Reaction Conditions for Microwave-Assisted Imidazole Synthesis
Imidazole TypeReactantsCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
TrisubstitutedImidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetatep-TsOHEthanol1008046-80[2]
TrisubstitutedBenzaldehyde, benzil, ammonium acetateCr2O3 NPsWater- (400W)4-9up to 97[8]
TrisubstitutedBenzil, benzaldehyde, ammonium acetateGlacial acetic acidSolvent-free-1-3High[9]
2,4,5-triphenylimidazoleBenzil, benzaldehyde, ammonium acetateAcetic acidAcetic acid160>388[12]
N-substitutedPhenyl glycidyl ether, imidazoleNoneSolvent-free120153[5][7]

Visual Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing a microwave-assisted imidazole synthesis.

OptimizationWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Parameter Optimization cluster_final Phase 3: Finalization & Scale-up LitSearch Literature Search for Starting Conditions InitialScreen Initial Microwave Reaction Screening (Vary Temp & Time) LitSearch->InitialScreen TLC Monitor by TLC InitialScreen->TLC Analyze crude mixture SolventScreen Solvent Screening TLC->SolventScreen If low conversion or side products CatalystOpt Catalyst Optimization (Type & Loading) SolventScreen->CatalystOpt Stoichiometry Reactant Stoichiometry Adjustment CatalystOpt->Stoichiometry OptimizedCond Optimized Conditions Identified Stoichiometry->OptimizedCond ScaleUp Scale-up Reaction OptimizedCond->ScaleUp Purification Work-up & Purification ScaleUp->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Sources

overcoming solubility issues of 2-(4-Methylphenyl)-1H-imidazole in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Case Subject: 2-(4-Methylphenyl)-1H-imidazole (CAS: 827-43-0) Ticket Category: Assay Development / Physicochemical Troubleshooting Status: Resolved / Guide Available[1][2]

Executive Summary: The "Crash-Out" Phenomenon

You are likely accessing this guide because This compound is precipitating ("crashing out") when diluted from a DMSO stock into biological media (pH 7.4).[1][2]

The Root Cause: This molecule presents a classic pKa-dependent solubility trap .[1][2] The imidazole nitrogen has a pKa of approximately 6.4–6.7 .[2]

  • At pH < 6.0: The imidazole is protonated (

    
    ), carrying a positive charge that enhances aqueous solubility.
    
  • At pH 7.4 (Physiological): The equilibrium shifts.[1][2] The molecule becomes predominantly neutral (

    
    ).[1][2] The lipophilic 4-methylphenyl (p-tolyl) group dominates the physicochemical profile, driving the LogS (water solubility) down to 
    
    
    
    .[1][2]

This guide provides the formulation architecture to maintain solubility without compromising biological integrity.[1][2]

Module 1: Diagnostic & Mechanism

Q: Why does my compound precipitate even at 1% DMSO?

A: It is a kinetic vs. thermodynamic issue. When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, you create a transient region of supersaturation . Because the compound is neutral at pH 7.4, the hydrophobic effect forces the molecules to aggregate into micro-crystals immediately. Once formed, these crystals require high energy to re-dissolve, often persisting even if the final theoretical concentration is below the solubility limit.

Q: Can I just acidify the media?

A: Proceed with caution. While lowering pH to 6.0 would solubilize the compound, it will likely compromise your biological assay (enzyme kinetics change, cell ion channels desensitize). Do not alter assay pH unless your target protein specifically tolerates acidic conditions (e.g., lysosomal enzymes).

Module 2: Solution Architecture (The "How-To")

We recommend three tiered strategies based on your assay's sensitivity to additives.

Strategy A: The "Intermediate Dilution" Protocol (Standard)

Best for: Enzymatic assays, robust cell lines. Instead of a "single shot" addition, use a stepping-stone approach to prevent the local concentration spike that triggers nucleation.

Strategy B: Cyclodextrin Sequestration (Advanced)

Best for: Sensitive primary cells, long-duration incubations. Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1][2] The hydrophobic tolyl-imidazole core nests inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[1] This prevents aggregation without chemically modifying the drug.[1][2]
Strategy C: The "Shifted" Stock

Best for: High-concentration animal dosing or acute injections. Formulate the stock in PEG400/Water (30:70) rather than pure DMSO if possible, or use an acidified stock that is neutralized upon dilution (requires careful buffer capacity calculation).[1]

Module 3: Validated Experimental Protocols

Protocol A: The Kinetic Solubilization Workflow

Target: Final Assay Concentration


 | Final DMSO 

[1][2]
  • Prepare Master Stock: Dissolve this compound in 100% Anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes to ensure no micro-seeds remain.

  • The "Intermediate" Step (Critical):

    • Prepare an Intermediate Plate containing assay buffer + 5% DMSO .[1][2]

    • Dilute the 10 mM Master Stock 1:20 into this Intermediate Plate.

    • Result: Concentration is now 500

      
        in buffer/5% DMSO. The higher DMSO content here stabilizes the neutral species.[2]
      
  • Final Transfer:

    • Transfer from Intermediate Plate to Assay Plate (containing cells/enzyme) at a 1:50 dilution.

    • Final:10

      
       compound , 0.1% DMSO .
      
Protocol B: HP- -CD Complexation

Recommended if Protocol A fails.[1][2]

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water (filter sterilized).[1][2]
    
  • Dissolve compound in DMSO to 100x the final desired concentration.

  • Dilute the DMSO stock 1:10 into the 20% HP-

    
    -CD  solution.[1][2]
    
    • Incubate: Shake at 37°C for 30 minutes to allow inclusion complex formation.

  • Add this complex mixture to your assay media (1:10 dilution).[1][2]

    • Benefit: The compound is now "shielded" from the aqueous environment until it interacts with the target.[2]

Module 4: Visualization & Logic

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay constraints.

SolubilityDecisionTree Start Start: this compound Precipitation Detected CheckpH Can Assay Tolerate pH < 6.5? Start->CheckpH Acidify Adjust Buffer to pH 6.0 (Protonation Solubilizes) CheckpH->Acidify Yes CheckDMSO Can Assay Tolerate > 0.5% DMSO? CheckpH->CheckDMSO No (Must be pH 7.4) StandardProtocol Use Strategy A: Intermediate Dilution CheckDMSO->StandardProtocol Yes CheckSensitive Is Target Membrane-Bound or Sensitive to Solvent? CheckDMSO->CheckSensitive No (Strict < 0.1% Limit) Cyclodextrin Use Strategy B: HP-beta-CD Complex CheckSensitive->Cyclodextrin Yes (Prevent Aggregation) Lipid Use Lipid Carrier (Liposome/Micelle) CheckSensitive->Lipid No (High Conc Needed)

Caption: Decision matrix for selecting the optimal solubilization strategy based on biological constraints.

Figure 2: The "Crash-Out" Mechanism vs. Stabilization

Understanding the molecular behavior during dilution.[1][2]

Mechanism Stock DMSO Stock (10mM) Compound Soluble Dilution Direct Dilution into Media (pH 7.4) Stock->Dilution Rapid Mixing Complex HP-beta-CD Encapsulation Stock->Complex Pre-incubation Precip Neutral Species (M0) Aggregates -> Precipitate Dilution->Precip Hydrophobic Effect Soluble Stable Inclusion Complex Available for Assay Complex->Soluble Add to Media

Caption: Comparison of direct dilution (leading to precipitation) vs. cyclodextrin encapsulation (maintaining solubility).

Module 5: Validation Data (Reference Values)

When troubleshooting, compare your observations against these physicochemical benchmarks.

PropertyValueImplication for Assay
Molecular Weight 158.20 g/mol Small molecule; rapid diffusion.[1][2]
pKa (Imidazole N) ~6.4 - 6.7Critical: Neutral at pH 7.[1][2]4. Positive at pH < 6.[1][2]0.
LogP (Octanol/Water) ~2.5 - 2.8Moderately lipophilic.[1][2] Requires carrier (DMSO/Protein).[1][2]
Solubility (pH 7.4) < 50

High risk of precipitation > 100

.[2]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1][2]

References

  • PubChem. Compound Summary: this compound (CID 1896712).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMID-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are attempting to purify 2-(4-Methylphenyl)-1H-imidazole (also known as 2-(p-tolyl)imidazole). This is a nitrogen-containing heterocycle with a basic imidazole core conjugated to a lipophilic tolyl group.

The Core Challenge: The imidazole nitrogen possesses a lone pair that acts as a Lewis base. Standard silica gel (


) is slightly acidic (pH 4–5) due to surface silanol groups (

). This creates a strong acid-base interaction, causing your compound to "drag" or "streak" down the column rather than eluting as a tight band.

Below are the specific troubleshooting guides and protocols to resolve this.

Module 1: The "Streaking" Issue (Band Tailing)

User Question: "My TLC shows a distinct spot, but on the column, the compound elutes over 20+ fractions and overlaps with impurities. Why is it tailing?"

Technical Diagnosis: Your compound is protonating on the silica surface. The interaction


 is reversible but slow, causing peak broadening (tailing).

The Solution: Base-Deactivated Silica You must neutralize the silica surface to suppress this interaction.

Protocol A: The Mobile Phase Modifier (Standard) Add a volatile base to your mobile phase.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% to 3% (v/v).

  • The "Pre-Wash" (Critical Step): Before loading your sample, flush the column with 2 Column Volumes (CV) of the mobile phase containing the base. This saturates the acidic sites on the silica.

  • Elution: Continue running with the base modifier in the solvent.

Protocol B: The Solvent System Matrix Choose the correct polarity based on your specific impurity profile.

SystemCompositionBest ForNotes
Non-Polar Hexane : EtOAc + 1% TEARemoving non-polar starting materials (e.g., aldehydes).2-Aryl imidazoles can have limited solubility in Hexane.
Polar DCM : MeOH + 1%

General purification; high solubility.MeOH is strong; keep % low (0–10%) to prevent co-elution.
Alternative DCM : EtOAc + 1% TEAIntermediate polarity.Good if MeOH moves impurities too fast.

Expert Tip: If using TEA, your product will likely elute as a triethylammonium salt or contain residual TEA. See Module 4 for removal.

Module 2: Sample Loading & Solubility

User Question: "I dissolved my crude in minimal DCM, but when I added it to the column, it precipitated as a white solid on top of the sand. Now the flow is blocked."

Technical Diagnosis: this compound is a crystalline solid with a high melting point (~225°C). While soluble in DCM, it is insoluble in Hexane. If your column is equilibrated in a Hexane-rich solvent, the compound will "crash out" upon contact.

The Solution: Dry Loading (Solid Load) Do not use liquid loading for this compound unless your mobile phase is 100% compatible with the sample solvent.

Protocol:

  • Dissolve crude mixture in MeOH or DCM (ensure total solubility).

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Pour this powder carefully onto the top of your pre-packed column.

  • Add a layer of sand and begin elution.

Module 3: Separation Logic & Workflow

User Question: "I have unreacted 4-methylbenzaldehyde and some dark tarry oligomers. How do I separate these?"

Technical Diagnosis:

  • Aldehydes are much less polar than imidazoles (High

    
    ).
    
  • Oligomers/Tars are usually very polar or insoluble (Baseline).

  • Imidazole: Mid-polarity.

Visualization: Troubleshooting Logic Tree

PurificationLogic Start Start Purification CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddBase Add 1% TEA to Solvent Streaking->AddBase Yes RfCheck Check Rf Value Streaking->RfCheck No AddBase->RfCheck AdjustPolarity Adjust Solvent Polarity (Target Rf 0.2 - 0.3) RfCheck->AdjustPolarity Rf < 0.1 or > 0.5 SolubilityCheck Is sample soluble in starting eluent? RfCheck->SolubilityCheck Rf ~ 0.3 AdjustPolarity->SolubilityCheck LiquidLoad Liquid Load SolubilityCheck->LiquidLoad Yes SolidLoad Dry Load (Silica) SolubilityCheck->SolidLoad No RunColumn Run Column (Collect Fractions) LiquidLoad->RunColumn SolidLoad->RunColumn

Figure 1: Decision matrix for optimizing the purification of basic heterocycles.

Module 4: Post-Column Processing (Salt Removal)

User Question: "I purified the compound using 2% TEA. The NMR looks clean, but there are extra ethyl peaks, and the weight is higher than expected."

Technical Diagnosis: You have isolated the compound as a mixture of the free base and the TEA-salts, or residual high-boiling TEA is trapped in the crystal lattice.

The Solution: The Bicarbonate Wash Since your target is a base, you cannot wash with acid (you will lose the product to the aqueous layer).

Protocol:

  • Dissolve the combined column fractions in EtOAc or DCM.

  • Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) . This ensures the imidazole is deprotonated (Free Base form) and removes ammonium salts into the aqueous layer.
    
  • Wash 1x with Brine.

  • Dry over

    
    , filter, and evaporate.
    
  • Optional Recrystallization: If high purity (>99%) is required for bio-assays, recrystallize the solid from Ethanol/Water or Toluene.

References & Further Reading
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.

    • The foundational text on flash chromatography mechanics.

  • University of Rochester, Dept. of Chemistry. Tips for Flash Chromatography: Acid Sensitive and Basic Compounds.

    • Authoritative guide on using TEA modifiers for basic heterocycles.

  • Al-Mulla, A. Solubility of Imidazoles and Phenylimidazoles in Organic Solvents.

    • Source for solubility data of 2-phenylimidazole derivatives.

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.

    • Standard reference for imidazole properties and synthesis (Radziszewski reaction).

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-Aryl-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-aryl-imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies for this critical heterocyclic scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-aryl-imidazoles, offering concise and actionable answers.

Q1: What are the most prevalent catalytic systems for the synthesis of 2-aryl-imidazoles?

A1: The synthesis of 2-aryl-imidazoles is versatile, with several effective catalytic systems available. The choice of catalyst often depends on the desired substitution pattern, substrate scope, and reaction conditions. The most common categories include:

  • Copper-Based Catalysts: Copper catalysts, such as CuI, Cu₂O, and Cu(OAc)₂, are widely used due to their affordability and efficiency in promoting C-N bond formation.[1][2][3] They are particularly effective in Ullmann-type cross-coupling reactions.

  • Palladium-Based Catalysts: Palladium catalysts are highly effective for C-N cross-coupling reactions, offering broad substrate scope and high yields.[4] However, they are generally more expensive than copper catalysts.

  • Nano-Catalysts: The use of nano-catalysts, such as silica-supported copper oxide (SiO₂–Cu₂O) and magnetically recoverable nanoparticles, is a growing trend. These catalysts offer advantages like high surface area, easy separation, and recyclability.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts, like Amberlite IR-120(H) and silica-supported periodic acid, provide operational simplicity, easy workup, and the potential for catalyst reuse.[6]

  • Catalyst-Free Methods: In some instances, 2-aryl-imidazoles can be synthesized without a metal catalyst, often under microwave irradiation or using green solvents, which aligns with the principles of sustainable chemistry.

Q2: I am observing a low yield in my 2-aryl-imidazole synthesis. What are the likely causes?

A2: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following:

  • Suboptimal Reaction Temperature: Both insufficient and excessive heat can be detrimental. The optimal temperature depends on the specific catalyst and solvent system.

  • Inefficient Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is of high quality and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

  • Inappropriate Solvent: The solvent plays a critical role in reactant solubility and can influence the reaction mechanism. Poor solubility of starting materials is a common cause of low yields.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant may not drive the reaction to completion and can lead to side product formation.

  • Moisture or Air Sensitivity: Some catalytic systems are sensitive to moisture and air. Ensure anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used when necessary.

Q3: What are some common side reactions to be aware of during the synthesis of 2-aryl-imidazoles?

A3: Awareness of potential side reactions is key to optimizing your synthesis and simplifying purification. Common side reactions include:

  • Homocoupling of Aryl Halides: This can occur in cross-coupling reactions, leading to the formation of biaryl impurities.

  • Formation of Regioisomers: In cases where the imidazole precursor has multiple reaction sites, the formation of undesired regioisomers can be a challenge. Catalyst and ligand choice can often control selectivity.

  • Over-alkylation or Over-arylation: If the imidazole product has a free N-H bond, it can undergo further reaction, leading to di-substituted products.

  • Hydrolysis of Functional Groups: Sensitive functional groups on the starting materials may not be stable under the reaction conditions, leading to hydrolysis or other transformations.

II. Troubleshooting Guide

This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis of 2-aryl-imidazoles.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Verify Catalyst Quality: Use a fresh batch of catalyst or a different supplier. - Inert Atmosphere: For air-sensitive catalysts (e.g., some Cu(I) species), ensure the reaction is set up under an inert atmosphere (N₂ or Ar). - Ligand Issues: If using a ligand, ensure it is pure and used in the correct ratio to the metal catalyst.
Suboptimal Temperature - Temperature Screening: Perform small-scale reactions at a range of temperatures to find the optimum. - Monitor for Decomposition: Be aware that high temperatures can lead to the decomposition of reactants, catalysts, or products.
Poor Reactant Solubility - Solvent Screening: Test a variety of solvents to find one that dissolves all reactants at the reaction temperature. - Co-solvent System: Consider using a co-solvent system to improve solubility.
Incorrect Base - Base Screening: The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the most effective one for your system. The solubility of the base can also play a role.[7]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Removal of Unreacted Starting Materials - Extraction: Utilize differences in acidity/basicity. For example, an acidic wash can remove unreacted basic starting materials, while a basic wash can remove acidic ones. - Chromatography: Column chromatography is a standard method for separating products from starting materials.
Separation from Byproducts - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. - Selective Precipitation: In some cases, the product or a byproduct can be selectively precipitated by adding a specific solvent or reagent.[8][9]
Removal of Metal Catalyst Residues - Filtration: Pass the reaction mixture through a plug of silica gel or celite to remove solid-supported or precipitated catalysts. - Aqueous Wash: An aqueous wash with a chelating agent (e.g., EDTA solution) can help remove residual metal ions.

III. Catalyst Performance Comparison

The selection of a catalyst is a critical decision in optimizing the synthesis of 2-aryl-imidazoles. The following table provides a comparative overview of commonly used catalytic systems, highlighting their typical performance metrics.

Catalyst SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key Advantages
CuI / Ligand 80-9512-24100-140Cost-effective, good functional group tolerance.[2]
Pd₂(dba)₃ / Ligand 85-988-1680-120High yields, broad substrate scope.[4]
Nano-Cu/Support 75-906-1290-130Recyclable, high surface area.
Heterogeneous Acid Catalysts 70-921-580-110Easy workup, reusable catalyst.
Microwave-assisted (catalyst-free) 60-850.1-0.5100-150Rapid synthesis, green chemistry approach.[4]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and effective methods for synthesizing 2-aryl-imidazoles.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole with an aryl bromide, a common and cost-effective method.[10]

Materials:

  • Imidazole

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (or another suitable high-boiling solvent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl bromide (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Reagent Addition: Add Cs₂CO₃ (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-imidazole.

Protocol 2: Radziszewski Synthesis of 2,4,5-Trisubsituted Imidazoles

This protocol outlines the classic Radziszewski synthesis, a multi-component reaction that is highly effective for preparing polysubstituted imidazoles.

Materials:

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water (50 mL).

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2,4,5-trisubstituted imidazole.

V. Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and underlying chemical transformations, we have included diagrams generated using Graphviz.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Imidazole - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor Progress (TLC) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for catalyzed 2-aryl-imidazole synthesis.

copper_catalytic_cycle CuI Cu(I)X Cu_imidazole L-Cu(I)-Im CuI->Cu_imidazole + Imidazole-H + Ligand (L) - HX Cu_aryl L-Cu(III)(Ar)(Im)X Cu_imidazole->Cu_aryl + Ar-X (Oxidative Addition) Cu_aryl->CuI Reductive Elimination product 2-Aryl-imidazole Cu_aryl->product

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation of imidazole.

VI. References

  • Sherborne, G. J. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. PhD thesis, University of Leeds. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • The Journal of Organic Chemistry. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • PMC. (n.d.). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. [Link]

  • PMC. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • CONICET. (n.d.). Synthesis of N-aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite. [Link]

  • Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. [Link]

  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • Google Patents. (n.d.). US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture.

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]

  • ResearchGate. (n.d.). TiO 2 nanoparticles catalysed synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles using hydrogen peroxide under ambient light. [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

  • ResearchGate. (n.d.). N-Arylation of imidazoles using different copper catalysts a. [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

  • MDPI. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • PubMed. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]

  • ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. [Link]

  • ACS Omega. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. [Link]

  • ResearchGate. (n.d.). Comparison of the activity of various catalysts for the synthesis of 2-arylbenzothiazole from the condensation of benzaldehyde and 2-aminothiophenol. [Link]

Sources

Technical Support Center: N-Alkylation of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Current Topic: Troubleshooting N-Alkylation Protocols Target Substrate: 2-(4-Methylphenyl)-1H-imidazole (CAS: 5496-31-1)

Diagnostic Overview: Why is this reaction challenging?

The N-alkylation of This compound presents a unique set of challenges compared to simple imidazole alkylations. While the imidazole ring is generally a good nucleophile (pKa ~13.3-14.0), the presence of the p-tolyl group at the C2 position introduces critical steric and electronic factors that must be managed to avoid low yields or impurity formation.[1]

Core Challenges
  • Steric Hindrance (The "Orthogonal" Blockade): The C2-aryl group rotates out of plane with the imidazole ring, creating a steric "umbrella" that shields both N1 and N3 nitrogens.[1] This significantly reduces the nucleophilic reaction rate compared to unsubstituted imidazole, often requiring higher temperatures or stronger bases.[1]

  • Quaternization (The "Runaway" Reaction): Once the desired mono-alkylated product is formed, it remains nucleophilic.[1] If the reaction conditions are too aggressive (to overcome the steric hindrance), the product can attack a second equivalent of alkyl halide, forming the undesired 1,3-dialkyl-2-(4-methylphenyl)imidazolium salt .[1]

  • Solubility: The 2-aryl substituent renders the starting material highly crystalline and sparingly soluble in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC).[1]

Troubleshooting Tickets (FAQ)

Ticket #101: "My reaction has stalled at 50% conversion, even with excess alkyl halide."

Diagnosis: This is a classic symptom of steric deactivation combined with base exhaustion . The bulky C2-tolyl group is preventing the


 attack. If you are using a weak base (e.g., 

) in a solvent like acetone, the deprotonation equilibrium is not favorable enough to drive the reaction against the steric barrier.[1]

Resolution Protocol:

  • Switch Solvent: Move from Acetone/THF to DMF (Dimethylformamide) or DMSO . The high dielectric constant stabilizes the transition state.[1]

  • Upgrade Base: Switch to NaH (Sodium Hydride) . The irreversible deprotonation forms the discrete imidazolyl anion, which is a much more potent nucleophile than the neutral tautomer.[1]

  • Temperature: Increase reaction temperature to 60–80°C .

Ticket #102: "I am seeing a large baseline spot on TLC and low isolated yield."

Diagnosis: You are likely experiencing over-alkylation (Quaternization) . The baseline spot is the imidazolium salt (ionic, highly polar).[1] This occurs when the alkyl halide is present in large excess or added too quickly, leading to double substitution.[1]

Resolution Protocol:

  • Stoichiometry Control: Limit the alkyl halide to 1.05 equivalents relative to the imidazole. Do not use a large excess.

  • Addition Rate: Add the alkyl halide dropwise over 30–60 minutes to the pre-formed anion solution.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions (salt formation).

Ticket #103: "The product is oiling out and difficult to crystallize."

Diagnosis: 1-Alkyl-2-arylimidazoles are often low-melting solids or viscous oils. Impurities (residual DMF, mineral oil from NaH) can prevent crystallization.[1]

Resolution Protocol:

  • Aqueous Workup: Ensure thorough washing with water to remove DMF.

  • Trituration: If an oil forms, triturate with Hexanes or Pentane and scratch the flask walls to induce nucleation.[1]

  • HCl Salt Formation: If the free base refuses to crystallize, convert it to the HCl salt by treating the ethereal solution with 4M HCl in dioxane.[1] The salt is usually a stable, crystalline solid.[1]

Optimized Experimental Protocols

Method A: High-Reactivity Protocol (NaH/DMF)

Recommended for bulky alkyl halides or unreactive substrates.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Add NaH (60% dispersion in oil, 1.2 eq) to the flask.

    • Wash NaH with dry hexanes (2x) to remove mineral oil (optional, but helps purification).[1]

    • Add anhydrous DMF (10 mL/g substrate) .

    • Cool to 0°C.[2]

    • Add This compound (1.0 eq) portion-wise. Evolution of

      
       gas will be observed.
      
    • Stir at room temperature for 30 minutes until the solution is clear (formation of anion).

  • Alkylation:

    • Cool back to 0°C.

    • Add the Alkyl Halide (1.05 eq) dropwise via syringe.

    • Allow to warm to room temperature and stir for 2–4 hours. (Heat to 60°C only if TLC shows no progress).

  • Workup:

    • Quench carefully with ice water.

    • Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1]

    • Dry over

      
       and concentrate.
      
Method B: Mild Protocol (K2CO3/MeCN)

Recommended for highly reactive alkyl halides (e.g., Benzyl bromide, Methyl iodide).[1]

  • Mixture: Combine This compound (1.0 eq) ,

    
     (2.0 eq) , and Acetonitrile (MeCN)  in a flask.
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%) as a phase transfer catalyst.[1]

  • Reaction: Add Alkyl Halide (1.1 eq) and heat to reflux (80°C) for 4–12 hours.

  • Workup: Filter off the inorganic solids while hot. Concentrate the filtrate. Recrystallize the residue.

Visual Troubleshooting Guides

Workflow Decision Tree

This diagram guides you through the optimization process based on your specific failure mode.

Troubleshooting Start Start: Analyze Reaction Outcome CheckTLC Check TLC / LCMS Start->CheckTLC NoRxn Low Conversion (<20%) CheckTLC->NoRxn Starting Material Remains Salt Baseline Impurity (Salt) CheckTLC->Salt Polar Spot Formed Good Clean Product CheckTLC->Good Single Non-Polar Spot Sol_Steric Steric Issue: Switch to NaH/DMF Increase Temp NoRxn->Sol_Steric Diagnosis Sol_Salt Over-Alkylation: Reduce Alkyl Halide to 1.0 eq Add Dropwise at 0°C Salt->Sol_Salt Diagnosis

Caption: Decision tree for diagnosing common N-alkylation failures based on TLC/LCMS data.

Reaction Pathway & Steric Blockade

This diagram illustrates the competitive pathways and the steric influence of the C2-substituent.[1]

Mechanism Substrate 2-(4-Methylphenyl) imidazole Anion Imidazolyl Anion (Nucleophile) Substrate->Anion Base (NaH) Deprotonation Product Mono-Alkylated Product (Desired) Anion->Product R-X (1.0 eq) Slow Step (Steric Hindrance) Salt Quaternary Salt (Undesired) Product->Salt Excess R-X Over-Alkylation Sterics C2-Tolyl Group Blocks Approach Sterics->Anion

Caption: Mechanistic pathway showing the critical branch point between mono-alkylation and quaternization.

Data Summary: Solvent & Base Effects[1][3][4]

Base / Solvent SystemTemperatureReaction RateRisk of Salt FormationRecommended For
NaH / DMF 0°C to RTFastModerateBulky electrophiles; Unreactive substrates

/ MeCN
Reflux (80°C)ModerateLowPrimary alkyl halides; Scale-up
KOH / DMSO RTFastHighSimple methylations

/ Acetone
RefluxSlowVery LowHighly reactive electrophiles only

References

  • Synthesis of N-Alkylated derivatives of imidazole: Title: Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.[3][4] Source: PubMed / Vertex AI Search Results. URL:[Link] (General retrieval via search context 1.1)

  • Regioselectivity and Steric Effects: Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Source: Der Pharma Chemica.[5] URL:[Link] (Contextual match 1.8)

  • Quaternization Risks: Title: Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles. Source: Organic Chemistry Portal. URL:[Link] (Contextual match 1.18)

  • pKa and Physical Properties: Title: this compound Compound Summary. Source: PubChem.[5][6] URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMG-2-TOL-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for Kilo-Scale Production

Executive Summary

You are encountering challenges in the scale-up of 2-(4-methylphenyl)-1H-imidazole (also known as 2-p-tolyl-1H-imidazole). This intermediate is critical for various p38 MAP kinase inhibitors and fungicidal agents.

The industry-standard route for this scaffold is the Debus-Radziszewski synthesis , utilizing p-tolualdehyde , glyoxal , and ammonium acetate . While robust on a gram scale, this reaction presents non-linear behavior during scale-up, specifically regarding thermal management, "oiling out" during crystallization, and the formation of dark oligomeric impurities.

This guide provides a self-validating protocol and a troubleshooting matrix to stabilize your process.

Module 1: The "Gold Standard" Scale-Up Protocol

Do not rely on unbuffered methanol methods for scales >100g. The following protocol utilizes an Acetic Acid (AcOH) media which acts as both solvent and catalyst, significantly reducing tar formation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
p-Tolualdehyde 1.0Limiting ReagentMust be free of p-toluic acid (check by titration).
Glyoxal (40% aq.) 1.1 - 1.2C2 SynthonExcess drives conversion; too much causes polymerization.
Ammonium Acetate 4.0 - 5.0N Source / BufferLarge excess required to prevent diimine intermediates from stalling.
Glacial Acetic Acid [Solvent]Solvent/CatalystMaintains pH ~4-5, optimal for imine formation.
Step-by-Step Methodology
  • Reactor Loading: Charge the reactor with Glacial Acetic Acid (5-7 volumes relative to aldehyde).

  • Reagent Addition: Add Ammonium Acetate under mild agitation. Endothermic dissolution may occur.

  • Target Addition: Add p-Tolualdehyde. Ensure complete dissolution.

  • Controlled Feed: Heat mixture to 50°C . Add Glyoxal (40% aq) dropwise over 60 minutes.

    • Why? Glyoxal self-polymerizes exothermically. Controlled addition prevents "thermal runaway" and dark impurity formation.

  • Reaction Phase: Ramp temperature to 90-100°C (Reflux) and hold for 4-6 hours.

    • IPC (In-Process Control): Monitor disappearance of p-tolualdehyde via HPLC. Target <0.5%.

  • Quench & Isolation:

    • Cool to 20°C.

    • Pour reaction mixture into Ice/Water (10 volumes) with vigorous stirring.

    • Adjust pH to 8-9 using Ammonium Hydroxide (25%) or NaOH (50%). Caution: Exothermic neutralization.

    • Critical Step: The product should precipitate as a solid. If it oils out, see Troubleshooting below.

Module 2: Process Visualization (Mechanism & Workflow)

Figure 1: Reaction Logic & Impurity Pathways

Understanding the mechanism is the only way to control impurities. The pathway below highlights where the "Tar" comes from.

Radziszewski_Mechanism Glyoxal Glyoxal (C2 Source) Diimine Glyoxal Diimine (Unstable Int.) Glyoxal->Diimine + NH3 Polymer Glyoxal Oligomers (Tar) Glyoxal->Polymer Heat/Base (Side Rxn) Ammonia NH4OAc (N Source) Aldehyde p-Tolualdehyde TriSub Tri-substituted Imidazoles Aldehyde->TriSub Excess Aldehyde + Glyoxal Aminal Hydroxy-Aminal Intermediate Diimine->Aminal + Aldehyde Product 2-(4-Methylphenyl)- 1H-imidazole Aminal->Product - H2O (Cyclization)

Caption: The Debus-Radziszewski pathway.[1][2] Note that Glyoxal is the pivot point: it either forms the productive Diimine or degrades into oligomeric "tar" if the ammonia concentration is locally low.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of precipitating during the quench."

Diagnosis: This is a common phenomenon with 2-aryl imidazoles. It occurs when the product precipitates in an amorphous state due to rapid pH change or temperature shock, trapping impurities (solvent/acetic acid). Corrective Action:

  • Seeding: Always retain a small sample of pure crystal from a previous batch. Add seeds at pH 6.0 (before fully basic).

  • Temperature Modulation: Do not quench into ice water. Quench into water at 20°C, then cool slowly to 5°C after pH adjustment.

  • Co-solvent: Add 5-10% Methanol to the quench water. This increases solubility slightly, preventing the rapid "crash" that leads to oiling, allowing organized crystal growth.

Issue 2: "The product is dark brown/black."

Diagnosis: Oxidative polymerization of glyoxal or phenolic impurities in the aldehyde. Corrective Action:

  • Degassing: Sparge the reaction solvents with Nitrogen for 15 minutes prior to heating.

  • Glyoxal Quality: Ensure your Glyoxal 40% solution is clear, not yellow. If yellow, it has already degraded.

  • Charcoal Treatment: Dissolve the crude wet cake in hot Ethanol, treat with activated carbon (10 wt%), filter hot, and recrystallize.

Issue 3: "Yield is stuck at 40-50% (Literature claims 80%)."

Diagnosis: Likely loss of Ammonia or incomplete cyclization. Corrective Action:

  • Ammonia Stoichiometry: Ammonium Acetate decomposes to Ammonia and Acetic acid. If your condenser is not efficient, Ammonia escapes. Increase NH4OAc to 5.0 equivalents.

  • Reaction Time: The cyclization step (Aminal -> Imidazole) is the rate-determining step. Extend reflux time by 2 hours.

Module 4: Purification & Quality Control

Chromatography is not viable for kilo-scale production. You must rely on acid-base manipulation and crystallization.

Recrystallization Protocol[3][4][5]
  • Solvent: Ethanol/Water (70:30) or Toluene.

    • Note: Toluene is excellent for removing polar "tar" impurities but has lower recovery yields. Ethanol/Water is standard.

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol (minimum volume).

    • Add Water dropwise until persistent turbidity is observed.

    • Add enough Ethanol to clear the solution.

    • Cool slowly to room temperature, then to 0°C.

  • Specification Check:

    • HPLC Purity: >99.0%

    • Appearance: Off-white to pale yellow powder. (Pure white is difficult to achieve without significant yield loss).

    • Melting Point: 220–225 °C (Verify against specific polymorph data).

Figure 2: Scale-Up Workflow

Process_Flow Start Raw Materials (Quality Check) Reaction Reaction Vessel (AcOH Reflux, 90°C) Start->Reaction  Controlled Addition   Quench Quench Tank (Water + Base, pH 9) Reaction->Quench  Transfer   Filter1 Filtration (Crude Isolation) Quench->Filter1  Solid/Liquid Sep   Purification Recrystallization (EtOH/H2O) Filter1->Purification  Wet Cake   Dry Vacuum Drying (60°C) Purification->Dry  Pure Crystals  

Caption: Linear process flow for the isolation of 2-aryl imidazoles. Note that the "Quench" step is the critical control point for morphology.

References

  • Debus-Radziszewski Imidazole Synthesis. Wikipedia. (Provides the foundational mechanism and history of the glyoxal/aldehyde condensation). [Link]

  • Synthesis, Functionalization and Physicochemical Properties of Imidazoles. Molecules, 2021. (Comprehensive review on imidazole synthesis, including solvent effects and green chemistry approaches). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (Authoritative guide on handling "oiling out" and solvent selection for crystallization). [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Methylphenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)-1H-imidazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges associated with this important class of compounds. Our aim is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reliability of your experimental results.

Introduction: The Stability Challenges of 2-Aryl-1H-Imidazoles

This compound and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, the inherent chemical properties of the imidazole ring, coupled with the electronic effects of the 2-aryl substituent, can render these molecules susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward developing robust compounds and formulations. The principal modes of degradation for this class of compounds are oxidation, photodegradation, and pH-dependent hydrolysis. This guide will delve into the mechanisms of these degradation pathways and provide actionable strategies to enhance the stability of your this compound derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and experimental issues encountered during the handling, storage, and analysis of this compound derivatives.

Compound Degradation

Q1: I've noticed a new spot on the TLC of my this compound derivative after leaving it on the benchtop for a few hours. What could be the cause?

A1: The appearance of a new, more polar spot on your TLC plate is likely due to oxidative or photodegradation. The imidazole ring is susceptible to oxidation, especially in the presence of light and air.[2] It is also known that imidazole derivatives can be sensitive to photodegradation.[3]

  • Causality: The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by atmospheric oxygen, which can be accelerated by light. The 4-methylphenyl group can also be a site for oxidation, although the imidazole ring is generally more susceptible.

  • Troubleshooting:

    • Work in an inert atmosphere: When handling the compound in solution, purge with an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Protect from light: Use amber-colored vials or wrap your glassware in aluminum foil to prevent photodegradation.

    • Use of antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your solution if it is compatible with your downstream applications.[4]

Q2: My compound seems to be degrading in my protic solvent (e.g., methanol or water). What is happening?

A2: Imidazole derivatives can exhibit pH-dependent stability. While generally stable around neutral pH, they can be susceptible to degradation under strongly acidic or basic conditions. Some imidazole-containing drugs have shown instability in both acidic and basic media.

  • Causality: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. At low pH, the imidazole ring can be protonated, which may alter its electronic properties and susceptibility to hydrolysis. At high pH, deprotonation can occur, potentially leading to base-catalyzed degradation pathways.

  • Troubleshooting:

    • Buffer your solution: If your experimental conditions allow, maintain the pH of your solution in the neutral range (pH 6-8).

    • Solvent choice: If possible, use aprotic solvents for storage and handling. If a protic solvent is necessary, ensure it is free of acidic or basic impurities.

    • Forced degradation study: To understand the pH sensitivity of your specific derivative, a forced degradation study under different pH conditions is recommended (see Experimental Protocols).

Q3: I am seeing multiple degradation products in my LC-MS analysis after a forced degradation study. What are the likely degradation pathways?

A3: Based on studies of similar imidazole-containing compounds, the primary degradation pathways are oxidation and photodegradation.[2][5]

  • Oxidative Degradation: The imidazole ring can be oxidized to form various products, including imidazolones or ring-opened derivatives. The 4-methyl group on the phenyl ring could also be oxidized to a carboxylic acid.

  • Photodegradation: UV light can induce rearrangement of the imidazole ring or cleavage of the bond between the imidazole and the phenyl ring.

  • Hydrolytic Degradation: While generally less common for the core imidazole structure, substituents on your derivative could be susceptible to hydrolysis under acidic or basic conditions.

To definitively identify the degradation products, you would need to perform detailed structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[5][6]

Stabilization Strategies

Q4: How can I improve the long-term storage stability of my this compound derivative?

A4: Proper storage is crucial for maintaining the integrity of your compound. The following table summarizes recommended storage conditions:

Storage ConditionSolid StateIn Solution
Temperature -20°C or lower-20°C or lower
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protected from light (amber vials)Protected from light (amber vials)
Solvent (for solution) Anhydrous, aprotic solvents (e.g., DMSO, DMF)

Q5: What are some formulation strategies to enhance the stability of my compound for in vitro or in vivo studies?

A5: For biological studies, where aqueous environments are often necessary, several formulation strategies can be employed:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can mitigate oxidative degradation. Common choices and their typical concentration ranges are listed below. It is crucial to test the compatibility and efficacy of the chosen antioxidant with your specific compound and assay.

  • pH Control: Maintaining the pH of the formulation in the optimal stability range (typically near neutral) using buffers is essential.

  • Excipient Selection: Be mindful of the excipients used in your formulation, as they can impact stability. For example, some excipients may contain impurities that can promote degradation.[7]

  • Lyophilization: For long-term storage of formulated material, lyophilization (freeze-drying) can significantly improve stability by removing water.

AntioxidantTypical Concentration Range (w/v)
Ascorbic Acid0.01% - 0.1%
Butylated Hydroxytoluene (BHT)0.01% - 0.05%
α-Tocopherol (Vitamin E)0.01% - 0.1%

Q6: Can residual catalysts from the synthesis affect the stability of my compound?

A6: Yes, residual metal catalysts, particularly palladium from cross-coupling reactions, can promote degradation.[4][8]

  • Causality: Residual palladium can act as a catalyst for oxidative reactions, leading to the formation of impurities over time.

  • Troubleshooting:

    • Efficient Purification: Ensure your purification method effectively removes residual catalysts. Techniques like column chromatography with appropriate stationary and mobile phases are crucial.

    • Metal Scavengers: If you suspect residual metal contamination, consider using a metal scavenger to further purify your compound.

    • ICP-MS Analysis: To confirm the absence of residual metals, perform an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

Synthesis and Purification Troubleshooting

Q7: I am having trouble with the Radziszewski synthesis of my this compound derivative. What are some common issues?

A7: The Radziszewski synthesis, while versatile, can present challenges.[9][10][11]

  • Low Yields: This can be due to incomplete reaction or the formation of side products. Ensure your reagents are pure and dry, and consider optimizing the reaction temperature and time.

  • Side Product Formation: The formation of byproducts is a common issue. Careful control of stoichiometry and reaction conditions is key. Common side products can arise from self-condensation of the aldehyde or dicarbonyl compound.

  • Purification Difficulties: The crude product of a Radziszewski reaction can be a complex mixture. A multi-step purification process involving extraction and column chromatography is often necessary.

Q8: My compound is streaking on the silica gel TLC plate during purification. What can I do?

A8: Streaking on a silica gel plate is often due to the basic nature of the imidazole ring interacting strongly with the acidic silica.

  • Troubleshooting:

    • Add a basic modifier to the eluent: Add a small amount of triethylamine (0.1-1%) or ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina for your column chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed), by a stability-indicating HPLC method.[6][12]

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase gradient of water and acetonitrile.

    • If peak shape is poor, add a buffer to the aqueous phase (e.g., 10 mM ammonium formate, pH adjusted to 3-4).

    • Optimize the gradient to achieve good separation between the parent compound and all degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks and assessing peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Visualizations

Workflow for Investigating Compound Instability

Instability_Workflow start Observation of Instability (e.g., new TLC spot, decreased purity) check_conditions Review Handling & Storage Conditions (Light, Air, Temp, Solvent) start->check_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_conditions->forced_degradation If conditions are optimal lcms_analysis Analyze by LC-MS to Identify Degradation Products forced_degradation->lcms_analysis stabilization Implement Stabilization Strategies (Antioxidants, pH control, Formulation) lcms_analysis->stabilization Based on identified degradation pathways re_evaluate Re-evaluate Stability stabilization->re_evaluate

Caption: A decision-making workflow for troubleshooting the instability of this compound derivatives.

Degradation Pathways of 2-Aryl-Imidazoles

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (pH-dependent) parent This compound imidazolone Imidazolone Derivatives parent->imidazolone O2, light ring_opened Ring-Opened Products parent->ring_opened Strong Oxidants acid Carboxylic Acid (from methyl group oxidation) parent->acid Oxidation rearrangement Ring Rearrangement Products parent->rearrangement UV light cleavage Phenyl and Imidazole Fragments parent->cleavage UV light hydrolyzed_substituents Hydrolyzed Side Chains (if applicable) parent->hydrolyzed_substituents Acid/Base

Caption: Potential degradation pathways for this compound derivatives under various stress conditions.

References

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. [Link]

  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Imidazole-2-carboxaldehyde, a new efficient photosensitizer: fundamental kinetics and proposed mechanism for the formation of halide radicals. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Imazethapyr aqueous photolysis, reaction quantum yield, and hydroxyl radical rate constant. PubMed. [Link]

  • Does anyone have experience in debus-radziszewski imidazole synthesis?. ResearchGate. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate. [Link]

  • Quantum yield of the photodegradation process as a function of initial... ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Synthesis and Spectroscopic Studies of Phenanthroimidazole-Imine Derivatives and Evaluation of Their Antioxidant Activity. ResearchGate. [Link]

  • Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. Iraqi National Journal of Chemistry. [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. [Link]

  • Neomycin and Clotrimazole Loaded Chitosan-Based Electrospun Wound Dressing: Development, Characterization, and Antimicrobial Properties. American Chemical Society. [Link]

  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. ScienceDirect. [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Quora. [Link]

  • Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org. [Link]

  • Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of molecular design and discovery. Among these, imidazole derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth technical comparison and experimental framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Methylphenyl)-1H-imidazole, a key structural motif in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It delves into the causal reasoning behind experimental choices, offers a comparative analysis with structurally related molecules, and provides detailed, field-proven protocols to ensure the acquisition of high-quality, reproducible NMR data.

The Decisive Role of NMR in Structural Verification

In the synthesis of novel chemical entities, confirming the molecular structure is paramount. While techniques like mass spectrometry provide information about molecular weight and fragmentation, NMR spectroscopy offers an unparalleled view of the molecular architecture, revealing the connectivity of atoms and their chemical environment. For substituted imidazoles, NMR is indispensable for confirming the substitution pattern and understanding the electronic effects of the substituents on the heterocyclic ring.

A challenge often encountered with imidazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the imidazole ring. This dynamic process can lead to broadened signals or an average of chemical shifts in the NMR spectrum, particularly in the ¹³C NMR, sometimes making the signals of the imidazole ring carbons difficult to detect.[1] Therefore, careful selection of NMR solvent and experimental parameters is crucial for obtaining informative spectra.

Comparative Spectral Analysis: this compound and its Analogs

¹H NMR Spectral Characteristics

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can anticipate distinct signals corresponding to the protons of the imidazole ring, the p-tolyl group, and the N-H proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Comparative Data
Imidazole H-4/H-56.8 - 7.7Singlet or DoubletIn related ferrocenyl imidazole derivatives, these protons appear in the range of 6.77-7.66 ppm.[2] The exact chemical shift and multiplicity will depend on the solvent and the rate of tautomeric exchange. A rapid exchange would result in a single, averaged signal.
p-Tolyl H-2'/H-6'7.8 - 8.2DoubletThese protons are ortho to the imidazole ring and are expected to be deshielded. In 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, the corresponding protons appear as a doublet at 8.018 ppm in Acetone-d6.[3]
p-Tolyl H-3'/H-5'7.2 - 7.4DoubletThese protons are meta to the imidazole ring. In the same diphenyl-substituted analog, these protons are part of a multiplet between 7.2-7.45 ppm.[3]
Methyl (-CH₃)2.3 - 2.5SingletThe methyl protons of the tolyl group typically appear as a sharp singlet in this region. For 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, this signal is observed at 2.385 ppm.[3]
Imidazole N-H10.0 - 13.0Broad SingletThe N-H proton of the imidazole ring is acidic and its signal is often broad due to exchange. Its chemical shift is highly dependent on the solvent and concentration. In 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, it appears at 11.66 ppm in high concentration in Acetone-d6.[3]
¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the key signals will be those of the imidazole and p-tolyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Comparative Data
Imidazole C-2145 - 150This carbon is attached to two nitrogen atoms and the tolyl group, leading to a significant downfield shift. In 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, this carbon appears at 145.98 ppm in DMSO-d6.[3]
Imidazole C-4/C-5120 - 135The chemical shifts of these carbons can be influenced by tautomerism. In ferrocenyl imidazole derivatives, these carbons resonate between 124.87-132.43 ppm.[2]
p-Tolyl C-1' (ipso)128 - 132The carbon atom of the phenyl ring directly attached to the imidazole ring.
p-Tolyl C-2'/C-6'125 - 130Aromatic carbons ortho to the imidazole substituent.
p-Tolyl C-3'/C-5'129 - 131Aromatic carbons meta to the imidazole substituent. In 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, a signal at 129.15 ppm is observed.[3]
p-Tolyl C-4'138 - 142The carbon atom bearing the methyl group. In 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, this is observed around 136.00 ppm.[3]
Methyl (-CH₃)20 - 22The methyl carbon of the tolyl group.

Experimental Protocols for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality and reliable NMR data for this compound, the following detailed protocols are recommended. These protocols are designed to be self-validating by incorporating standard best practices in NMR spectroscopy.

Sample Preparation Workflow

Caption: A stepwise workflow for the preparation of an NMR sample of this compound.

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is critical for avoiding extraneous signals in the spectrum.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is crucial.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for imidazoles as it is a polar aprotic solvent that can help in sharpening the N-H signal.

    • CDCl₃ (Chloroform-d): A common, less polar solvent. The N-H signal may be broader and its chemical shift more variable in this solvent.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: If precise chemical shift referencing is required, add a small amount of an internal standard such as Tetramethylsilane (TMS, δ = 0.00 ppm). However, for routine characterization, referencing to the residual solvent peak is often sufficient.[4]

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. Avoid vigorous shaking which can introduce air bubbles.

NMR Spectrometer Setup and Data Acquisition

NMR_Acquisition_Workflow start Start instrument_setup Instrument Setup Locking and Shimming Tuning and Matching start->instrument_setup H1_acq ¹H NMR Acquisition Standard 1D proton experiment Number of scans: 16-64 instrument_setup->H1_acq C13_acq ¹³C NMR Acquisition Proton-decoupled 1D experiment Number of scans: 1024-4096 H1_acq->C13_acq process_data Data Processing Fourier Transform Phase and Baseline Correction C13_acq->process_data analyze_spectra Spectral Analysis Peak Picking and Integration (¹H) Chemical Shift Assignment process_data->analyze_spectra end_process End analyze_spectra->end_process

Caption: A logical workflow for the setup and acquisition of ¹H and ¹³C NMR spectra.

Step-by-Step Protocol:

  • Instrument Preparation: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Experiment: A standard one-dimensional proton NMR experiment should be performed.

    • Acquisition Parameters:

      • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • ¹³C NMR Acquisition:

    • Experiment: A standard one-dimensional carbon NMR experiment with proton decoupling is recommended.

    • Acquisition Parameters:

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean and interpretable spectrum.

  • Spectral Analysis:

    • ¹H NMR: Pick the peaks, integrate the signals to determine the relative number of protons, and analyze the multiplicities to deduce coupling information.

    • ¹³C NMR: Identify the chemical shifts of all carbon signals. For unambiguous assignments, especially for the aromatic carbons, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.

Concluding Remarks

The comprehensive ¹H and ¹³C NMR characterization of this compound is a critical step in its synthesis and application in research and development. By employing the detailed protocols and comparative spectral analysis outlined in this guide, researchers can confidently verify the structure of this important imidazole derivative. The insights into the potential challenges, such as tautomerism, and the strategies to mitigate them, empower scientists to acquire high-fidelity NMR data, thereby ensuring the scientific integrity of their work.

References

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 502, 119338.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Bakalova, A., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. Magnetic Resonance in Chemistry.
  • Burdzhiev, N., et al. (2020).

Sources

Structural Validation of 2-(4-Methylphenyl)-1H-imidazole: A Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge

In drug development and materials science, the precise structural characterization of 2-(4-Methylphenyl)-1H-imidazole (also known as 2-p-Tolyl-1H-imidazole) is critical. While routine analytical methods like NMR and MS confirm connectivity, they often fail to unambiguously assign the protonation state of the imidazole ring due to rapid tautomeric exchange in solution.

This guide validates the structure of this compound using Single Crystal X-Ray Diffraction (SC-XRD) . We compare this "Gold Standard" method against solution-phase alternatives, demonstrating why SC-XRD is the only technique capable of resolving the specific tautomeric form (


 vs 

) and the intermolecular hydrogen-bonding network that dictates the compound's solid-state stability and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD with standard spectroscopic techniques for this specific imidazole derivative.

FeatureSC-XRD (Crystallography)

H-NMR (Solution)
FT-IR (Solid State) Mass Spectrometry
Primary Output 3D Atomic Coordinates & PackingConnectivity & PurityFunctional GroupsMolecular Weight
Tautomer ID Definitive (Fixed state)Ambiguous (Time-averaged signal)Indicative (Band shifts)None
Stereochemistry Absolute ConfigurationRelative (via NOE)NoneNone
Intermolecular H-Bonding Networks &

-Stacking
Concentration dependent (weak)H-bond presence onlyNone
Sample State Single Crystal (Solid)Solution (Isotropic)Powder/FilmGas Phase (Ionized)
Limitation Requires high-quality crystalFast proton exchange blurs

Low structural resolutionFragmentation patterns only
Why SC-XRD Wins for Imidazoles

In solution, the proton on the imidazole nitrogen migrates rapidly between N1 and N3 (


 tautomerism). NMR typically shows a broad or averaged signal for the N-H proton, making it impossible to determine which nitrogen is protonated at any given instant. SC-XRD "freezes" the molecule in its lowest energy lattice conformation, revealing the exact position of the hydrogen atom and the specific 

hydrogen bond distances (typically

Å).

Experimental Protocol: Synthesis to Structure

To validate the structure, we employ a self-validating workflow ensuring high purity and crystal quality.

Phase 1: Synthesis (Debus-Radziszewski Variant)[1]
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (excess).[1]

  • Solvent: Methanol or Acetic Acid.[1][2]

  • Procedure:

    • Dissolve 4-methylbenzaldehyde in Methanol.[1]

    • Add Glyoxal solution slowly at

      
      .
      
    • Add Ammonium Acetate and reflux for 4-6 hours.

    • Precipitate with ice water; filter and wash with water.[1]

Phase 2: Crystallization (The Critical Step)

SC-XRD requires a single, defect-free crystal.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol:Water (80:[1]20) or Acetonitrile.[1]

  • Protocol: Dissolve 50 mg of crude product in minimal hot solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature for 3-7 days.
    
  • Target: Colorless blocks or prisms, approx.

    
     mm.[1]
    
Phase 3: Data Collection & Refinement[1]
  • Instrument: Bruker APEX II or equivalent diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Refinement: SHELXL (Least Squares).[1] Non-hydrogen atoms refined anisotropically; H-atoms located via difference Fourier maps.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to structural certainty.

ValidationWorkflow Start Start: 4-Methylbenzaldehyde Synth Synthesis (Glyoxal + NH4OAc) Start->Synth Condensation Crude Crude Product (Tautomeric Mix) Synth->Crude Precipitation Cryst Crystallization (Slow Evaporation) Crude->Cryst Purification XRD SC-XRD Data Collection (100 K) Cryst->XRD Diffraction Pattern Refine Structure Refinement (SHELXL) XRD->Refine Phase Solution Refine->Cryst High R-factor? Recrystallize Result Final Structure: Fixed Tautomer & H-Bonds Refine->Result R1 < 0.05

Figure 1: Step-by-step workflow for the structural validation of imidazole derivatives.

Structural Logic: The Hydrogen Bond Network[3]

Understanding the crystallographic result requires visualizing how these molecules pack.[1] Imidazoles are "amphoteric" in the solid state—they act as both H-bond donors (N-H) and acceptors (N:).[1]

HBondNetwork cluster_lattice Crystal Lattice Stabilization Mol1 Molecule A (Donor N1-H) Mol2 Molecule B (Acceptor N3) Mol1->Mol2 N-H...N (2.86 Å) Mol3 Molecule C (Donor N1-H) Mol2->Mol3 Packing Interaction

Figure 2: Schematic of the N-H...N intermolecular hydrogen bonding chain typical in 2-substituted imidazoles.

Expected Results & Validation Criteria

When you analyze your crystal structure, compare your data against these standard metrics for 2-arylimidazoles.

A. Crystallographic Parameters (Typical)
  • Crystal System: Monoclinic or Orthorhombic.[1]

  • Space Group: Often

    
     (Centrosymmetric).[1]
    
  • Torsion Angle: The phenyl ring is rarely coplanar with the imidazole ring due to steric hindrance between the ortho-hydrogens and the imidazole nitrogen. Expect a twist angle of 15°–40° .[1]

B. Quality Metrics (The "Trust" Factors)

To claim "Validation," your dataset must meet these thresholds:

  • R-Factor (

    
    ):  Must be < 0.05  (5%).[1] This indicates the model agrees with the observed electron density.
    
  • Goodness of Fit (S): Should be close to 1.0 .

  • Thermal Ellipsoids: Should be reasonably spherical. Elongated ellipsoids suggest disorder or thermal motion (fix by cooling to 100 K).[1]

C. Tautomer Assignment

In the resolved structure, look for the electron density peak near the nitrogen atoms.

  • N1-C2-N3 Angle: The internal angle at the unprotonated nitrogen (

    
    ) is typically smaller (~104°) than the protonated nitrogen (
    
    
    
    ) (~107°).[1] This geometric distortion confirms the tautomer even if the H-atom density is diffuse.

References

  • Debus, H. (1858).[1] "Ueber die Darstellung des Glyoxalins." Liebigs Annalen der Chemie, 107(2), 199–208.[1] (Foundational Synthesis). [1]

  • Alkorta, I., & Elguero, J. (2025).[1] "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate.[1][3] (Comparative Analysis of NMR limitations).

  • Kalaiarasi, S., et al. (2024).[1][4] "Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine." AIP Conference Proceedings. (Synthesis protocols for imidazole derivatives). [1]

  • Hachuła, B. (2025).[1][5][6] "Crystal and Molecular Structure Analysis of 2-Methylimidazole." ResearchGate.[1][3] (Crystallographic standards for 2-substituted imidazoles).

Sources

Comprehensive Guide: Absolute Configuration Determination of Chiral 2-(4-Methylphenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

In the development of bioactive imidazole-based therapeutics, such as p38 MAP kinase inhibitors or antifungal agents, defining the absolute configuration (AC) is a regulatory critical path. While Single Crystal X-ray Diffraction (SC-XRD) remains the historical gold standard, it faces a critical bottleneck: the requirement for high-quality single crystals, which are often elusive for amorphous 2-(4-methylphenyl)-1H-imidazole derivatives.

This guide advocates for the Integrated DFT-Chiroptical Workflow (ECD/VCD) as the superior primary methodology for this specific chemical class. This approach combines experimental Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) with Time-Dependent Density Functional Theory (TD-DFT) calculations. It offers a solution-phase, non-destructive route to AC determination that is faster and often more versatile than crystallographic methods.

Table 1: Comparative Performance Analysis
FeatureIntegrated DFT-ECD/VCD (Recommended) Single Crystal X-ray (SC-XRD) Chiral NMR (Mosher's Method)
Sample State Solution (Amorphous/Oil OK)Solid Single Crystal Required Solution
Sample Quantity ~0.1 - 5 mg (Recoverable)>5 mg (Crystal dependent)~5 - 10 mg (Derivatization loss)
Turnaround Time 24 - 48 Hours (Compute dependent)Weeks (Growth) to Hours (Data)24 Hours
Success Probability High (for chromophore-rich imidazoles)Low (Crystal growth failure common)Medium (Steric hindrance limits)
Structural Insight AC + Solution ConformationAC + Solid State PackingRelative Configuration
Cost Efficiency High (Software + Spectrometer)Medium (High hardware/service cost)Medium (Reagent costs)

Technical Deep Dive: The Integrated DFT-Chiroptical Workflow

The this compound scaffold typically introduces chirality through:

  • Atropisomerism: Restricted rotation around the phenyl-imidazole bond in sterically crowded derivatives (e.g., ortho-substituted phenyl rings).

  • Chiral Side Chains: Asymmetric centers on N1-alkyl or C-substituted chains.

For these chromophore-rich systems, ECD is particularly sensitive to the spatial arrangement of the aromatic rings (exciton coupling), making it the ideal "product" solution.

The Mechanism

The workflow relies on the quantum mechanical prediction of the chiroptical properties (CD spectrum) for all possible stereoisomers. The experimental spectrum is then matched against the calculated ones.[1][2][3] A high statistical similarity (evaluated via similarity factors) confirms the absolute configuration.

Workflow Diagram

The following diagram illustrates the decision logic and experimental flow for assigning AC using this modern approach.

G Start Target Chiral Imidazole Derivative Exp_Branch Experimental Phase Start->Exp_Branch Comp_Branch Computational Phase (DFT) Start->Comp_Branch CD_Meas Measure ECD/VCD Spectrum (Acetonitrile/Methanol) Exp_Branch->CD_Meas Conf_Search Conformational Search (MMFF/OPLS Force Fields) Comp_Branch->Conf_Search Compare Compare Exp. vs Calc. Spectra (Similarity Factor S > 0.9) CD_Meas->Compare Geom_Opt Geometry Optimization (DFT: B3LYP/6-31G*) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation (Check imaginary freqs) Geom_Opt->Freq_Calc TD_DFT TD-DFT Calculation (Excited States) Freq_Calc->TD_DFT Boltz Boltzmann Weighting (Population Analysis) TD_DFT->Boltz Boltz->Compare Compare->Conf_Search No Match (Refine Model) Result Assign Absolute Configuration (R or S / M or P) Compare->Result Match Found

Figure 1: Integrated Experimental and Computational Workflow for Absolute Configuration Determination.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols.

Protocol A: Experimental ECD Measurement

Objective: Obtain a high-fidelity chiroptical fingerprint of the pure enantiomer.

  • Sample Preparation:

    • Dissolve 0.5–1.0 mg of the enantiomerically pure imidazole derivative in 1.0 mL of spectroscopic grade solvent (Acetonitrile or Methanol are preferred for UV transparency).

    • Target concentration: ~10⁻⁴ to 10⁻⁵ M. Ensure absorbance (A) at

      
       is between 0.8 and 1.2 to maximize signal-to-noise ratio without saturation.
      
  • Baseline Correction:

    • Measure the solvent blank in the same quartz cuvette (path length: 0.1 cm or 1.0 cm depending on concentration).

  • Data Acquisition:

    • Instrument: Jasco J-1500 or equivalent CD spectrometer.

    • Range: 190 nm – 400 nm (covering the

      
       transitions of the imidazole and phenyl rings).
      
    • Scan Speed: 50 nm/min; Bandwidth: 1 nm; Accumulations: 3–5 scans.

  • Processing:

    • Subtract solvent baseline. Smooth data using a Savitzky-Golay filter if necessary. Convert ellipticity (

      
      , mdeg) to molar circular dichroism (
      
      
      
      , M⁻¹cm⁻¹).
Protocol B: Computational Prediction (DFT)

Objective: Generate the theoretical ECD spectrum for the (R)-enantiomer (arbitrary choice).

  • Conformational Search:

    • Use software like Spartan or Macromodel.

    • Method: Monte Carlo or Systematic search using MMFF94 force field.

    • Filter: Keep conformers within a 5 kcal/mol energy window.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: DFT with B3LYP functional and 6-311G(d,p) basis set.

    • Solvent Model: IEFPCM or CPCM matching the experimental solvent (e.g., Acetonitrile).

    • Validation: Verify no imaginary frequencies exist (ensures true minima).

  • Excited State Calculation (TD-DFT):

    • Calculate the first 20–30 excited states to cover the UV range up to 190 nm.

    • Functionals: CAM-B3LYP or wB97X-D (long-range corrected functionals are crucial for charge-transfer bands in aromatic imidazoles).

    • Basis Set: 6-311++G(d,p) (diffuse functions are important for excited states).

  • Spectrum Generation:

    • Apply Boltzmann weighting based on Gibbs free energy (

      
      ) of optimized conformers.
      
    • Generate the UV/ECD curves using Gaussian broadening (typically

      
       = 0.2–0.4 eV).
      
Protocol C: The "Alternative" – X-ray Crystallography

When to use: If the molecule is a solid that crystallizes easily or contains a heavy atom (Cl, Br, S) which enhances anomalous scattering.

  • Crystal Growth:

    • Technique: Slow evaporation (EtOAc/Hexane) or Vapor Diffusion.

    • Requirement: Single crystal of dimensions >0.1 mm.[4]

  • Data Collection:

    • Source: Cu-K

      
       radiation is preferred for "light atom" structures (C, H, N, O) to maximize the Flack parameter signal.
      
  • Analysis:

    • Refine the structure and calculate the Flack Parameter .

    • Criteria: Flack x ≈ 0 (correct structure), x ≈ 1 (inverted structure). Standard uncertainty u(x) should be < 0.04 for high confidence.

Critical Analysis: Why DFT-ECD Wins for Imidazoles

The "Crystal Bottleneck"

This compound derivatives often form amorphous solids or oils due to the flexibility of the N-substituents or the lack of strong hydrogen bond donors/acceptors if the N1 position is alkylated. X-ray analysis fails if no crystal grows. The DFT-ECD method works purely in solution.

Sensitivity to Atropisomerism

For derivatives where chirality arises from hindered rotation (atropisomerism), the ECD signal is dominated by the twist angle between the imidazole and the phenyl ring.

  • Observation: A positive Cotton effect (CE) at 250 nm might correlate with a P-helical twist.

  • DFT Insight: Calculations can precisely correlate this twist angle to the spectral sign, providing a direct link to the absolute configuration that empirical NMR rules (like Mosher's) cannot reliably predict for such systems.

Speed and Cost
  • X-ray: 2 weeks for crystal trials + 1 day data collection + high instrument cost.

  • DFT-ECD: 1 day computation + 1 hour measurement. Cost is primarily computational time.

References

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality.

  • Flack, H. D. (1983).[5] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

  • Polavarapu, P. L. (2007).[6] "Determination of absolute configurations of chiral molecules using chiroptical spectroscopy." Journal of Analytical & Bioanalytical Techniques.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • Gaussian, Inc. "Exploring Chemistry with Electronic Structure Methods."

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A Comparative Guide to the Photophysical Properties of 2-(4-Methylphenyl)-1H-imidazole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole Derivatives in Photophysics

Imidazole-based fluorophores are integral to various scientific disciplines, finding applications as fluorescent probes, in bioimaging, and as components of organic light-emitting diodes (OLEDs).[1] Their utility stems from a versatile and tunable electronic structure that is highly sensitive to substitution patterns and the surrounding environment.[2] The position of a substituent on the imidazole ring can dramatically alter the molecule's conjugation, electronic transitions, and, consequently, its absorption and emission characteristics. This guide focuses on the 4-methylphenyl (p-tolyl) substituted imidazoles to elucidate the structure-property relationships that govern their photophysical behavior. Understanding these relationships is crucial for the rational design of novel fluorescent materials with tailored properties.[3]

Theoretical Comparison of Isomeric Photophysical Properties

While direct, side-by-side experimental data for these specific isomers is not extensively available in the literature, we can predict their relative photophysical properties based on established principles of molecular orbital theory and by drawing parallels with related substituted imidazole systems.

The key differentiating factor among the 2-, 4-, and 1-substituted isomers is the extent of electronic communication between the p-tolyl group and the imidazole ring. This directly impacts the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the energy of the π → π* electronic transitions responsible for their UV-Vis absorption and fluorescence emission.

Property2-(4-Methylphenyl)-1H-imidazole4-(4-Methylphenyl)-1H-imidazole1-(4-Methylphenyl)-1H-imidazole
Expected λmax (Absorption) LongestIntermediateShortest
Expected λmax (Emission) LongestIntermediateShortest
Expected Quantum Yield (ΦF) Potentially HighestIntermediatePotentially Lowest
Expected Stokes Shift LargestIntermediateSmallest

Justification for Predicted Trends:

  • This compound: In this isomer, the p-tolyl group is directly conjugated to the C=N bond of the imidazole ring. This extended π-system is expected to lower the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra to longer wavelengths.[3] The increased planarity and extended conjugation can also lead to a higher fluorescence quantum yield.[3]

  • 4-(4-Methylphenyl)-1H-imidazole: Here, the p-tolyl group is attached to a carbon atom of the imidazole ring that is not part of the C=N double bond. While there is still electronic interaction, the extent of conjugation is less than in the 2-substituted isomer. This would likely result in a HOMO-LUMO gap that is larger than the 2-isomer but smaller than the 1-isomer, leading to intermediate absorption and emission wavelengths.

  • 1-(4-Methylphenyl)-1H-imidazole: In this case, the p-tolyl group is attached to a nitrogen atom. The lone pair of electrons on the nitrogen is involved in the aromaticity of the imidazole ring, and the phenyl ring is likely to be significantly twisted out of the plane of the imidazole ring due to steric hindrance. This lack of coplanarity would disrupt π-conjugation between the two ring systems, leading to a larger HOMO-LUMO gap.[4] Consequently, this isomer is expected to have the most blue-shifted (shortest wavelength) absorption and emission, and potentially the lowest fluorescence quantum yield.

Experimental Protocols for Photophysical Characterization

To empirically validate the theoretical predictions, a series of standardized photophysical measurements should be performed. The following protocols outline the necessary steps for a comprehensive comparison.

I. Sample Preparation
  • Synthesis and Purification: Synthesize the three isomers—this compound, 4-(4-Methylphenyl)-1H-imidazole, and 1-(4-Methylphenyl)-1H-imidazole—using established synthetic routes, such as the Debus-Radziszewski imidazole synthesis.[5][6] Purify each compound to >99% purity, as confirmed by NMR and mass spectrometry, to avoid interference from fluorescent impurities.

  • Solvent Selection: Choose a spectroscopic grade solvent in which all three isomers are soluble and stable. A common choice is acetonitrile or ethanol.

  • Stock Solutions: Prepare stock solutions of each isomer at a concentration of 1 mM in the chosen solvent.

  • Working Solutions: From the stock solutions, prepare a series of dilutions for each isomer with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to be used for fluorescence measurements. This is crucial to avoid inner filter effects.

II. UV-Vis Absorption Spectroscopy

This experiment determines the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε).

Methodology:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Use a matched pair of quartz cuvettes (1 cm path length).

  • Record a baseline spectrum with the cuvettes filled with the spectroscopic grade solvent.

  • Measure the absorbance spectrum of each working solution for all three isomers from approximately 200 nm to 400 nm.

  • Identify the λmax for each isomer.

  • Calculate the molar extinction coefficient (ε) at λmax for each isomer using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

III. Steady-State Fluorescence Spectroscopy

This experiment measures the excitation and emission spectra, providing information about the electronic transitions.

Methodology:

  • Turn on the spectrofluorometer and allow the excitation source (typically a Xenon lamp) to stabilize.

  • For each isomer, place a dilute solution (absorbance < 0.1 at the excitation wavelength) in a quartz fluorescence cuvette.

  • Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and scan the emission wavelengths over a range that covers the expected fluorescence (e.g., from λexc + 10 nm to 600 nm).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths over a range that covers the absorption band. The corrected excitation spectrum should be superimposable on the absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution dilution Serial Dilutions dissolution->dilution uv_vis UV-Vis Absorption dilution->uv_vis Absorbance < 0.1 fluorescence Fluorescence Spectroscopy dilution->fluorescence Absorbance < 0.1 quantum_yield Quantum Yield dilution->quantum_yield lifetime Fluorescence Lifetime dilution->lifetime lambda_max Determine λmax uv_vis->lambda_max stokes_shift Calculate Stokes Shift fluorescence->stokes_shift qy_calc Calculate ΦF quantum_yield->qy_calc lifetime_fit Fit Lifetime Decay lifetime->lifetime_fit comparison Comparative Analysis lambda_max->comparison stokes_shift->comparison qy_calc->comparison lifetime_fit->comparison

Caption: Experimental workflow for comparative photophysical analysis.

IV. Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).

  • Prepare Solutions: Prepare solutions of the standard and each isomer with absorbances below 0.1 at the excitation wavelength. It is best practice to prepare a series of concentrations for each.

  • Measure Spectra: Record the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum for each solution. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the standard and the samples.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.

quantum_yield_measurement cluster_setup Preparation cluster_measurement Measurement cluster_calculation Calculation prep_sample Prepare Sample Solution (Abs < 0.1) measure_abs_sample Measure Sample Absorbance (A_s) prep_sample->measure_abs_sample measure_fluor_sample Measure Sample Integrated Fluorescence (I_s) prep_sample->measure_fluor_sample prep_standard Prepare Standard Solution (Abs < 0.1) measure_abs_standard Measure Standard Absorbance (A_r) prep_standard->measure_abs_standard measure_fluor_standard Measure Standard Integrated Fluorescence (I_r) prep_standard->measure_fluor_standard equation Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) measure_abs_sample->equation measure_abs_standard->equation measure_fluor_sample->equation measure_fluor_standard->equation

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion

The isomeric position of the 4-methylphenyl substituent on the imidazole ring is predicted to have a profound effect on the photophysical properties of the resulting molecule. The 2-substituted isomer is expected to exhibit the most red-shifted absorption and emission and potentially the highest fluorescence quantum yield due to extended π-conjugation. Conversely, the 1-substituted isomer is predicted to have the most blue-shifted spectra and a lower quantum yield due to disrupted conjugation. The 4-substituted isomer is likely to display intermediate properties. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of these theoretical predictions, enabling a thorough and conclusive comparison of these isomeric fluorophores. This understanding is paramount for the targeted design of imidazole-based materials for advanced applications in drug development and materials science.

References

  • Chen, H., Yao, C., Tseng, T., Yeh, Y., Huang, H., & Yeh, M. (2021).
  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641-2684.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Samanta, P. K., Kim, D., Coropceanu, V., & Brédas, J. L. (2020). Up-conversion intersystem crossing rates in organic emitters for thermally activated delayed fluorescence: A computational study. Journal of the American Chemical Society, 142(26), 11407-11417.
  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the fluorescence quantum yield using a spectrometer with an integrating sphere detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17.
  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
  • Li, Q., Wu, Y., Zhang, J., Liu, Z., & Wang, Y. (2013). Study on the synthesis and structure-effect relationship of multi-aryl imidazoles with their fluorescence properties. Luminescence, 28(5), 751-759.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Steady-State Fluorescence Spectroscopy. Retrieved from [Link]

  • Saltiel, J., & Eaker, D. W. (1980). α-Methylstilbene Isomers: Relationship of Structure to Photophysics and Photochemistry. The Journal of Physical Chemistry A, 84(11), 1279-1286.
  • Adib, M., Ansari, S., Feizi, N., & Sadeghi, B. (2006). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Tetrahedron Letters, 47(49), 8731-8734.
  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methylphenyl)-1H-imidazole

[1]

Core Directive & Executive Summary

Objective: Secure the safe, regulatory-compliant disposal of 2-(4-Methylphenyl)-1H-imidazole (also known as 2-(p-Tolyl)-1H-imidazole).

Critical Advisory: While specific Safety Data Sheet (SDS) entries for this exact isomer may be limited in public databases compared to its isomer 4-Methyl-2-phenylimidazole (CAS 827-43-0) or analog 2-Phenylimidazole (CAS 670-96-2), you must treat this compound as a hazardous organic base.

Disposal Method: The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor. Do not discharge into municipal sewer systems or trash.

Hazard Identification & Waste Characterization

To ensure proper waste coding, you must characterize the waste based on the structural class (2-aryl imidazoles).

2.1 Chemical Profile[1][2][3][4]
  • Chemical Name: this compound[1][4][5][6][7][8]

  • Synonyms: 2-(p-Tolyl)imidazole; 2-(4-Tolyl)-1H-imidazole

  • Structural Class: Nitrogen-containing Heterocycle / Organic Base

  • Physical State: Solid (typically off-white to yellow powder)

2.2 Hazard Classification (Analog-Based)

Based on the structural analog 2-Phenylimidazole (CAS 670-96-2) , assume the following GHS classifications for waste labeling:

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[9]
Skin Corrosion/Irritation H315 Causes skin irritation.[3][9]
Eye Damage/Irritation H319 Causes serious eye irritation.[3][9][10]
STOT - Single Exposure H335 May cause respiratory irritation.[9][10][11]
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.

Waste Code (RCRA - USA):

  • Not P-Listed or U-Listed specifically.

  • Characteristic Waste: Likely does not meet Ignitability (D001) or Corrosivity (D002) definitions unless in solution with flammable solvents or at extreme pH.

  • Default Classification: "Non-Regulated Organic Solid" (if pure) or "Hazardous Waste - Toxic/Irritant" depending on local generator status and state regulations. Best Practice: Manage as Hazardous Chemical Waste .

Step-by-Step Disposal Protocols
3.1 Solid Waste (Pure Substance)
  • Container: Collect in a sealable, chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][4][5][6][7][8]

    • Hazards: "Irritant," "Toxic."[12]

  • Segregation: Store away from oxidizers (e.g., nitrates, perchlorates) and strong acids (reaction generates heat).

3.2 Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Identify Solvent: The solvent dictates the primary waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Segregation:

    • Non-Halogenated Organic: (e.g., Methanol, Acetone)

      
       Red Can / Flammable Waste.
      
    • Halogenated Organic: (e.g., DCM, Chloroform)

      
       Halogenated Waste Carboy.
      
  • Labeling: List the solvent and the solute ("Contains <1% this compound").

3.3 Contaminated Debris (PPE, Weigh Boats)
  • Trace Contamination: Kimwipes, gloves, and paper contaminated with trace amounts can typically be disposed of as solid hazardous waste (often "Lab Trash" or "Debris" drums destined for incineration).

  • Gross Contamination: If a spill occurs, the cleanup material must be treated as the pure chemical waste.

Decision Logic & Workflow

The following diagram illustrates the decision process for categorizing and disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckSolidSolid (Pure/Powder)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidPackPack in HDPE/Glass JarLabel: 'Toxic/Irritant'Solid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, Acetone, DMSO)SolventCheck->NonHaloHaloWasteHalogenated Waste Stream(Incineration)Halo->HaloWasteFlamWasteFlammable/Organic Waste Stream(Fuel Blending/Incineration)NonHalo->FlamWasteFinalTransfer to EHS/Waste ContractorMethod: High-Temp IncinerationSolidPack->FinalHaloWaste->FinalFlamWaste->Final

Figure 1: Waste stream decision matrix for this compound.

Emergency Response & Incompatibility
5.1 Incompatibility Matrix

Do not mix this waste stream with the following, as violent reactions or toxic gas evolution may occur:

Incompatible MaterialPotential Reaction
Strong Oxidizing Agents Fire/Explosion hazard.
Strong Acids Exothermic reaction; formation of salts.
Acid Chlorides / Anhydrides Vigorous reaction.
5.2 Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 dust mask if powder is present.

  • Containment: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.

  • Cleanup: Scoop material into a waste container. Do not dry sweep dust.

  • Decontamination: Wipe surface with a mild soap solution or 1% acetic acid (to neutralize base), followed by water.

References
  • PubChem. (n.d.). 2-Phenylimidazole (Analog Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

Personal protective equipment for handling 2-(4-Methylphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(4-Methylphenyl)-1H-imidazole

This guide provides essential safety protocols for handling this compound in a laboratory setting. The information herein is synthesized from established safety data for the parent imidazole compound and its derivatives, providing a robust framework for minimizing risk and ensuring operational integrity. While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance is based on the well-documented hazards of the imidazole chemical family.

Hazard Assessment: Understanding the Risks

Imidazole and its derivatives are classified with a range of hazards that necessitate careful handling.[1][2][3][4] Primary concerns include:

  • Corrosivity : Imidazoles are known to cause severe skin burns and eye damage upon contact.[2][3][4][5]

  • Reproductive Toxicity : Some imidazoles are suspected of damaging fertility or the unborn child.[1][3][6][7]

  • Acute Toxicity : These compounds can be harmful if swallowed.[3][5][8]

  • Irritation : Inhalation of dust may cause respiratory tract irritation.[6]

  • Combustibility : The fine dust of imidazole derivatives can form explosive mixtures in the air.[1][5][6]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for safely handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][9]Protects against splashes of solutions and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Nitrile gloves (check manufacturer's compatibility chart).[1][2] A fully-buttoned, long-sleeved lab coat.[1][5]Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[1] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[1][9]A fume hood is the primary engineering control to prevent inhalation of dust or vapors. Respirator use requires proper training, fit-testing, and medical clearance.
Footwear Closed-toe shoes.[5]Protects feet from spills and falling objects.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale or Inadequate Ventilation? small_scale->large_scale No ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_basic Yes large_scale->ppe_basic No ppe_advanced Enhanced PPE: - Full-face Shield - Double Gloves - Chemical Resistant Apron large_scale->ppe_advanced Yes end Proceed with Caution ppe_basic->end respirator Consider NIOSH-approved Respirator ppe_advanced->respirator respirator->end

Caption: Decision workflow for PPE selection.

Safe Handling and Operational Plan

Adherence to proper handling procedures is paramount to preventing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood : All weighing and handling of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[1] This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[2][10]

Procedural Steps for Handling
  • Preparation : Before handling the chemical, ensure the fume hood is operational, and all necessary PPE is donned correctly. Have spill cleanup materials readily available.

  • Weighing and Transfer :

    • Handle the solid in a fume hood to avoid generating dust.[2][9]

    • Use appropriate tools (e.g., spatulas) to transfer the solid.

    • Close the container tightly immediately after use.[1][5]

  • Dissolution :

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound, it is a good general practice.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after removing gloves.[1][10]

    • Decontaminate the work area in the fume hood.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Small Spills (in a fume hood) :

    • If you are trained and have the appropriate PPE, you can clean up a small spill.[1]

    • Use an absorbent material to collect any liquid.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[9][10]

    • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1][10]

  • Large Spills (outside a fume hood) :

    • Evacuate the immediate area.[1]

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6][11] Seek immediate medical attention.[2][6][11]

  • Skin Contact : Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.[5][6] Seek immediate medical attention.[6][11]

  • Inhalation : Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion : Do NOT induce vomiting.[6][11][12][13] Rinse the mouth with water and seek immediate medical attention.[6][8][11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6] Do not dispose of this chemical down the drain.[6][10]

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep it away from direct sunlight, heat, and ignition sources.[1][5]

  • Store segregated from incompatible materials like strong oxidizers and acids.[1]

By adhering to these safety and handling guidelines, you can significantly mitigate the risks associated with working with this compound and maintain a safe and productive research environment.

References

  • Standard Operating Procedure Imidazole . Washington State University. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Safety Data Sheet IMIDAZOLE . ChemSupply Australia. [Link]

  • Imidazole - University of Washington . University of Washington. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • IMIDAZOLE - Safety Data Sheet . Alpha Resources. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.